Bivalirudin TFA
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMGVTLNJMKP-GRDNZSJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H139F3N24O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bivalirudin TFA mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
Bivalirudin trifluoroacetate (TFA) is a direct, reversible inhibitor of thrombin, the key enzyme in the coagulation cascade. This guide provides a detailed overview of its in vitro mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action
Bivalirudin is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in medicinal leeches.[1][2] Its mechanism is characterized by a bivalent binding to thrombin, targeting both the catalytic active site and the anion-binding exosite 1.[1][3] This dual binding ensures a specific and potent inhibition of thrombin's activity.
Unlike indirect thrombin inhibitors such as heparin, bivalirudin does not require a cofactor like antithrombin for its anticoagulant effect.[2] It effectively inhibits both freely circulating thrombin and thrombin that is bound to fibrin clots.[2]
A unique feature of bivalirudin's mechanism is its reversibility. Thrombin can slowly cleave the bivalirudin molecule at its Arg3-Pro4 bond, leading to the dissociation of the inhibitor and the gradual recovery of thrombin function.[4] This contributes to its relatively short biological half-life of approximately 25 minutes in individuals with normal renal function.[5]
Quantitative Analysis of Bivalirudin-Thrombin Interaction
The interaction between bivalirudin and thrombin has been quantified through various in vitro assays, providing key parameters to understand its inhibitory potency.
| Parameter | Value | Description | Source(s) |
| Inhibition Constant (Ki) | 2.3 nM - 175.1 ± 65.4 nM | Represents the concentration of bivalirudin required to produce half-maximum inhibition. The variation may be attributed to different experimental conditions. | [6][7] |
| Dissociation Constant (Kd) | 2 nM | A measure of the binding affinity between bivalirudin and thrombin. A lower Kd indicates a higher binding affinity. | [8] |
| IC50 (Platelet Aggregation) | ~3.5 times greater than IC50 for aggregation for α-granule secretion | The concentration of bivalirudin that inhibits 50% of thrombin-induced platelet aggregation and α-granule secretion. | [6] |
Signaling Pathways and Effects on Coagulation
Bivalirudin's primary effect is the direct inhibition of thrombin, which disrupts the final common pathway of the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Furthermore, bivalirudin inhibits thrombin-mediated platelet activation. Thrombin activates platelets through the cleavage of protease-activated receptors (PARs), specifically PAR1 and PAR4. By binding to thrombin, bivalirudin prevents this interaction, thereby reducing platelet aggregation and degranulation.[9]
Experimental Protocols
Chromogenic Assay for Bivalirudin Activity
This assay quantifies the inhibitory effect of bivalirudin on thrombin activity by measuring the cleavage of a chromogenic substrate.
Principle: Bivalirudin in a plasma sample inhibits a known amount of added thrombin. The residual thrombin activity is inversely proportional to the bivalirudin concentration and is measured by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), typically measured at 405 nm.
Methodology:
-
Sample Preparation: Prepare a series of bivalirudin standards of known concentrations in pooled normal plasma. Test samples (platelet-poor plasma) are diluted, typically 1:2 with physiological saline.[4]
-
Reagent Preparation: Reconstitute thrombin reagent to a specified concentration (e.g., 3 NIH/ml) and the chromogenic thrombin substrate (e.g., 1.5 mg/ml).[4]
-
Assay Procedure (automated analyzer):
-
Data Analysis: The rate of color development is measured kinetically. A standard curve is generated by plotting the rate of change in absorbance against the known bivalirudin concentrations. The concentration of bivalirudin in the test samples is then interpolated from this standard curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of bivalirudin to inhibit thrombin-induced platelet aggregation.
Principle: Platelet-rich plasma (PRP) is turbid. When a platelet agonist like thrombin is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The extent of aggregation is measured as the change in light transmission.
Methodology:
-
Sample Preparation: Obtain platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.[10][11]
-
Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[10]
-
Add a specific concentration of bivalirudin or vehicle control to the PRP and incubate for a short period.
-
Initiate aggregation by adding a submaximal concentration of a platelet agonist (e.g., thrombin).
-
-
Data Analysis: Record the change in light transmission over time. The inhibitory effect of bivalirudin is determined by comparing the maximal aggregation in the presence of bivalirudin to that of the vehicle control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of bivalirudin to thrombin.
Principle: One molecule (ligand, e.g., thrombin) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., bivalirudin) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology:
-
Ligand Immobilization: Thrombin is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[12][13]
-
Analyte Injection: A series of concentrations of bivalirudin in a suitable running buffer are injected over the immobilized thrombin surface.
-
Data Acquisition: The association of bivalirudin to thrombin is monitored during the injection, and the dissociation is monitored during the subsequent flow of running buffer.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. criver.com [criver.com]
The Binding Affinity of Bivalirudin TFA to Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Bivalirudin trifluoroacetate (TFA) to its target enzyme, thrombin. Bivalirudin is a direct, bivalent thrombin inhibitor used as an anticoagulant. Its efficacy is intrinsically linked to its high affinity and specific binding to thrombin, a key enzyme in the coagulation cascade. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of bivalirudin to thrombin has been determined by several research groups using various methodologies. The following table summarizes the key quantitative data:
| Parameter | Value | Method | Reference |
| Ki | 2.7 ± 0.1 nM | Slow Tight-Binding Inhibition Assay | Dogma et al., 2012 |
| Ki | 2.3 nM | Steady-State Inhibition of Thrombin-Catalyzed Substrate Hydrolysis | Tsiang et al., 1995 |
| KD | 1.9 ± 0.1 nM | Steady-State Inhibition of Thrombin-Catalyzed Substrate Hydrolysis | Olson et al., 1994 |
These values consistently demonstrate a strong interaction between bivalirudin and thrombin, underpinning its potent anticoagulant effect.
Experimental Protocols
The determination of the binding affinity of bivalirudin to thrombin involves precise and sensitive biochemical and biophysical techniques. Below are detailed, generalized methodologies for the key experiments cited.
Slow Tight-Binding Inhibition Assay
This method is used to determine the inhibition constant (Ki) for inhibitors that bind with high affinity and/or have a slow onset of inhibition.
Principle: The progress of the enzymatic reaction is monitored over time in the presence of various concentrations of the inhibitor. For slow, tight-binding inhibitors, the reaction progress curves are biphasic, with an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex equilibrates.
Generalized Protocol:
-
Reagents and Buffers:
-
Human α-thrombin (purified)
-
Bivalirudin TFA (stock solution prepared in assay buffer)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: Typically a physiological buffer such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, containing 0.1% (w/v) polyethylene glycol 8000 to prevent non-specific binding.
-
-
Instrumentation:
-
A temperature-controlled spectrophotometer or microplate reader capable of kinetic measurements at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release).
-
-
Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., 25°C or 37°C).
-
In a microplate well or cuvette, mix thrombin (at a final concentration significantly lower than the expected Ki, e.g., 1-5 pM) with varying concentrations of bivalirudin.
-
Initiate the reaction by adding the chromogenic substrate at a concentration below its Km value.
-
Immediately begin monitoring the absorbance change over time for a period sufficient to observe both the initial and steady-state phases of the reaction.
-
Record the data as absorbance versus time.
-
-
Data Analysis:
-
The progress curves are fitted to an equation that describes slow, tight-binding inhibition to determine the apparent second-order rate constant for inhibitor binding (kon) and the dissociation rate constant (koff).
-
The inhibition constant (Ki) is calculated as the ratio of koff to kon (Ki = koff / kon).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Principle: One molecule (the ligand, e.g., thrombin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., bivalirudin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Reagents and Buffers:
-
Human α-thrombin (for immobilization)
-
This compound (in a range of concentrations)
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration Solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0)
-
-
Instrumentation:
-
An SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
-
Procedure:
-
Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject thrombin in the immobilization buffer to allow for covalent coupling to the surface via its primary amines. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of bivalirudin in running buffer over the immobilized thrombin surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the bivalirudin-thrombin complex.
-
Regeneration: Inject the regeneration solution to remove any remaining bound bivalirudin, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd / ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.
Principle: A solution of the ligand (bivalirudin) is titrated into a solution of the macromolecule (thrombin) in a sample cell. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Generalized Protocol:
-
Reagents and Buffers:
-
Human α-thrombin (in the sample cell)
-
This compound (in the syringe)
-
Dialysis Buffer: Both thrombin and bivalirudin must be in the exact same buffer to minimize heats of dilution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
-
Instrumentation:
-
An isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly dialyze both thrombin and bivalirudin against the same buffer to ensure a perfect buffer match.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the thrombin solution into the sample cell and the bivalirudin solution into the injection syringe.
-
Perform a series of small, sequential injections of bivalirudin into the thrombin solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The resulting titration curve (kcal/mol of injectant vs. molar ratio) is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Bivalirudin
Bivalirudin is a direct thrombin inhibitor that binds to two distinct sites on the thrombin molecule: the catalytic active site and the anion-binding exosite 1 (also known as the fibrinogen recognition site). This bivalent binding is crucial for its high affinity and specificity. By blocking these sites, bivalirudin prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade. It also inhibits thrombin-mediated activation of platelets and other coagulation factors. The binding is reversible, and bivalirudin is slowly cleaved by thrombin, which contributes to its relatively short half-life.
An In-depth Technical Guide to the Synthesis and Purification of Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Bivalirudin Trifluoroacetate (TFA), a direct thrombin inhibitor used as an anticoagulant. The document details the prevalent solid-phase peptide synthesis (SPPS) protocols, cleavage from the resin, and subsequent purification to achieve a high-purity active pharmaceutical ingredient (API).
Introduction to Bivalirudin
Bivalirudin is a 20-amino acid synthetic peptide that functions as a potent and specific inhibitor of thrombin.[1][2][3] Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin, which is a critical enzyme in the coagulation cascade.[2][4] This direct inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding thrombus formation. Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin and does not activate platelets.[2][3] The final product is typically a lyophilized powder for injection, formulated as a trifluoroacetate salt.[5][6]
Synthesis of Bivalirudin via Solid-Phase Peptide Synthesis (SPPS)
The standard method for producing Bivalirudin is the step-wise Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[7][8] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-SPPS of Bivalirudin
Materials and Reagents:
-
Resin: Fmoc-Leu-Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[7][8]
-
Fmoc-protected amino acids: All amino acids in the Bivalirudin sequence with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asp(OtBu), Glu(OtBu), Tyr(tBu), Asn(Trt)).[8]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial. Dichloromethane (DCM) is also used for washing steps.[2]
-
Coupling (Activation) Reagents: A combination of a coupling agent like HBTU, HATU, or TBTU and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Collidine.[2]
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA).
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least one hour in a reaction vessel to ensure optimal reaction conditions.[2]
-
Fmoc Deprotection (First Amino Acid): The Fmoc group on the pre-loaded resin is removed by treating it with 20% piperidine in DMF for 10-30 minutes.[1][9] This exposes the free amine group for the first coupling reaction. The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: The next Fmoc-protected amino acid (3-5 molar equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with an equivalent amount of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). This mixture is typically stirred for several minutes.
-
Coupling: The activated amino acid solution is added to the resin. The coupling reaction proceeds for 1-4 hours at room temperature.[10] The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.[1] A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps (Steps 2, 4, and 5) are repeated for each subsequent amino acid in the Bivalirudin sequence.
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed using the standard deprotection procedure.
-
Resin Washing and Drying: The fully assembled peptide-resin is washed with DMF, followed by DCM and/or IPA, and then dried under vacuum.
Cleavage and Deprotection
Once the peptide synthesis is complete, the Bivalirudin peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA).
Experimental Protocol: Cleavage from Resin
Materials and Reagents:
-
Cleavage Cocktail: A freshly prepared mixture of TFA with scavengers. A common formulation is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][8] TIS acts as a scavenger to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acids like Tryptophan and Methionine.
-
Precipitation Solvent: Cold diethyl ether.[11]
-
Washing Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: The dried Bivalirudin-resin is placed in a reaction vessel.
-
Cleavage Reaction: The cleavage cocktail is added to the resin (approximately 10 mL per gram of resin). The slurry is gently agitated at room temperature for 2-3 hours.[1][8]
-
Peptide Filtration: The resin is filtered off, and the filtrate, containing the dissolved crude peptide, is collected. The resin is washed with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation: The combined TFA filtrate is added dropwise to a large volume (10-fold excess) of cold diethyl ether with stirring. The crude Bivalirudin TFA precipitates as a white solid.
-
Isolation and Washing: The precipitate is isolated by centrifugation or filtration. The peptide pellet is then washed multiple times with cold diethyl ether to remove residual scavengers and other small molecule impurities.
-
Drying: The crude peptide is dried under vacuum to yield a white to off-white powder.
Purification of this compound
The crude Bivalirudin contains impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. Therefore, a robust purification step is essential to achieve the high purity required for a pharmaceutical ingredient (>98.5%).[12][13] The standard method for this is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Preparative RP-HPLC
Materials and Equipment:
-
Preparative HPLC System: Equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A preparative scale reverse-phase C18 column.
-
Mobile Phase A: Purified water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Crude Peptide Solution: Crude this compound dissolved in a minimal amount of Mobile Phase A or a weak aqueous acid solution.
Procedure:
-
Sample Preparation: The dried crude peptide is dissolved in Mobile Phase A. The solution is filtered through a 0.45 µm filter to remove any particulates.
-
Column Equilibration: The preparative C18 column is equilibrated with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: The filtered sample is loaded onto the column. The peptide is eluted using a linear gradient of increasing acetonitrile concentration. A typical gradient might run from 5% to 60% Mobile Phase B over 30-60 minutes.[3] The flow rate is dependent on the column dimensions.
-
Fraction Collection: The column eluate is monitored by a UV detector (typically at 215 nm or 280 nm). Fractions are collected based on the elution profile of the main peak corresponding to pure Bivalirudin.
-
Purity Analysis: The collected fractions are analyzed for purity using analytical RP-HPLC.
-
Pooling and Lyophilization: Fractions meeting the required purity specification (e.g., >99%) are pooled together. The acetonitrile is often removed by rotary evaporation before the pooled solution is freeze-dried (lyophilized). Lyophilization is typically performed at temperatures between -50°C to -70°C for 18-48 hours to yield the final, highly pure this compound as a fluffy, white powder.[4][14]
Data Presentation: Synthesis and Purification Metrics
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
Table 1: SPPS and Cleavage Data
| Parameter | Typical Value | Reference/Notes |
| Resin Type | Fmoc-Leu-Wang or 2-CTC | [7][8] |
| Molar Excess of Amino Acids | 2-5 equivalents | [4] |
| Coupling Efficiency | >99% per step | Monitored by Kaiser Test |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [8] |
| Cleavage Time | 2-3 hours | [1] |
| Crude Peptide Yield | 81-88% | [4] |
Table 2: Purification and Final Product Data
| Parameter | Typical Value | Reference/Notes |
| Purification Method | Preparative RP-HPLC | [8] |
| Column Stationary Phase | C18 Silica | [15] |
| Mobile Phase System | Acetonitrile / Water / 0.1% TFA | [15] |
| Final Purity (by HPLC) | >99.0% | [8][12] |
| Lyophilization Temperature | -50°C to -70°C | [4] |
| Lyophilization Duration | 18-48 hours | [4] |
| Final Form | White lyophilized powder | [6] |
Bivalirudin's Mechanism of Action
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a key protease in the blood coagulation cascade.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. HPLC Analysis of Bivalirudin on Promix MP colum | SIELC Technologies [sielc.com]
- 4. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 7. US20070093423A1 - Process for production of Bivalirudin - Google Patents [patents.google.com]
- 8. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. US20100273982A1 - Process for production of bivalirudin - Google Patents [patents.google.com]
- 13. US20130196919A1 - Process for production of bivalirudin - Google Patents [patents.google.com]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
Chemical structure and properties of Bivalirudin TFA
An In-depth Technical Guide to Bivalirudin TFA: Chemical Structure and Properties
Abstract
Bivalirudin, a synthetic 20-amino acid polypeptide, is a potent and specific direct thrombin inhibitor (DTI). As a hirudin analog, it functions as an anticoagulant by reversibly binding to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting both circulating and clot-bound thrombin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Bivalirudin Trifluoroacetate (TFA). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.
Chemical Structure and Physicochemical Properties
Bivalirudin is a synthetic congener of hirudin, a naturally occurring peptide found in the saliva of the medicinal leech.[1] The structure of Bivalirudin consists of a 20-amino acid peptide sequence.[1] The N-terminal D-Phenylalanine is a notable feature, differing from the natural L-amino acid configuration.[1] It is often supplied as a trifluoroacetate (TFA) salt for research and pharmaceutical use.[2][3]
Amino Acid Sequence: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu[1]
Data Presentation: Physicochemical Properties
The key physicochemical properties of Bivalirudin and its common TFA salt form are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C98H138N24O33 (Free Base) | [1] |
| C100H139F3N24O35 (TFA Salt) | [4] | |
| Molecular Weight | 2180.3 g/mol (Free Base) | [1][5] |
| 2295.3 g/mol (TFA Salt) | [3][4] | |
| CAS Number | 128270-60-0 (Free Base) | [1][5] |
| 1191386-55-6 (TFA Salt) | [2][3] | |
| Appearance | White to off-white powder | [5] |
| Solubility | Water: 100 mg/mL | [3] |
| DMSO: ≥ 31 mg/mL | [3] | |
| Purity (Typical) | ≥97% (HPLC) | [5] |
Mechanism of Action
Bivalirudin exerts its anticoagulant effect through the direct, reversible inhibition of thrombin.[5][6] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[1][6] Bivalirudin binds specifically to two sites on the thrombin molecule: the catalytic active site and the anion-binding exosite I.[7][8] This dual binding inhibits thrombin's enzymatic activity, preventing it from acting on its substrates.[1]
The inhibition is reversible because thrombin can slowly cleave the Arg3-Pro4 bond within the bivalirudin peptide, leading to the recovery of thrombin's function.[1] This property contributes to its relatively short half-life and predictable anticoagulant response.[1][7] Unlike indirect thrombin inhibitors like heparin, bivalirudin's activity is independent of cofactors such as antithrombin and it does not activate platelets.[1][8]
Caption: Bivalirudin's mechanism of action, showing direct inhibition of thrombin.
Pharmacokinetic and Pharmacodynamic Properties
Bivalirudin exhibits a predictable pharmacokinetic profile with linear dose-dependent effects.[6][8] It has a rapid onset of action and a short half-life.[1]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Details | Reference |
| Half-life | ~25 minutes | In patients with normal renal function. | [1][7][8] |
| 34 minutes | Moderate renal impairment. | [8] | |
| 57 minutes | Severe renal impairment. | [8] | |
| 3.5 hours | Dialysis-dependent patients. | [8] | |
| Clearance | Proteolytic cleavage & Renal mechanisms (20%) | Cleared from plasma by two main routes. | [6] |
| Distribution | Does not bind to plasma proteins (other than thrombin) or red blood cells. | Contributes to a predictable response. | [1][8] |
| Steady State Conc. | 12.3 ± 1.7 µg/mL | Following a 1 mg/kg bolus and a 2.5 mg/kg/h infusion for 4 hours. | [6] |
Pharmacodynamically, bivalirudin prolongs clotting times, including the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).[7]
Experimental Protocols
Synthesis and Purification
Bivalirudin is typically synthesized using a stepwise Solid-Phase Peptide Synthesis (SPPS) methodology with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]
Detailed Methodology: Fmoc-SPPS of Bivalirudin
-
Resin Preparation: A suitable solid support, such as Fmoc-Leu-Wang resin or 2-chlorotrityl chloride (2-CTC) resin, is selected and swelled in a solvent like dimethylformamide (DMF).[9][10]
-
Amino Acid Coupling Cycle (Iterative):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[9]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the deprotected N-terminus of the peptide on the resin.
-
Washing: The resin is washed again with DMF to remove unreacted reagents. This cycle is repeated for all 20 amino acids in the sequence.
-
-
Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[9]
-
Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, then centrifuged and washed multiple times with ether to remove scavengers and byproducts.[9]
-
Purification: The crude bivalirudin peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile gradient.[9][11]
-
Lyophilization: The purified fractions containing bivalirudin are pooled and lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder.[9][11]
Caption: A typical workflow for the solid-phase peptide synthesis (SPPS) of Bivalirudin.
Analytical Methods and Quality Control
A variety of analytical techniques are employed to assess the purity, identity, and activity of bivalirudin.
Data Presentation: Analytical Methods
| Method | Purpose | Typical Protocol Summary | Reference |
| RP-HPLC | Purity assessment and quantification. | Analytical C18 column with a water/acetonitrile (containing 0.1% TFA) gradient. Detection at ~214-280 nm. Purity is determined by peak area percentage. | [11][12] |
| LC-MS | Identity confirmation and impurity identification. | Liquid chromatography coupled with mass spectrometry to confirm the molecular weight of the main peak and identify impurities. | [13] |
| Clotting Assays (e.g., aPTT, TT) | Functional activity measurement. | Plasma samples containing bivalirudin are mixed with reagents to initiate clotting. The time to clot formation is measured and correlated to drug concentration. | [7][13] |
| Chromogenic Assays | Functional activity measurement. | A chromogenic substrate for thrombin is used. The rate of color development is inversely proportional to the concentration of active bivalirudin. | [14] |
Detailed Methodology: RP-HPLC for Purity Analysis
-
Sample Preparation: A stock solution of bivalirudin is prepared by accurately weighing and dissolving the powder in distilled water to a concentration of 1 mg/mL.[12] Further dilutions are made to create calibration standards (e.g., 2-20 µg/mL).[12]
-
Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of bivalirudin by the total area of all peaks and multiplying by 100. A calibration curve is used for quantification.[12]
Conclusion
This compound is a well-characterized direct thrombin inhibitor with a predictable pharmacokinetic and safety profile. Its chemical synthesis via SPPS is robust, yielding a high-purity product that can be reliably analyzed and quantified using standard chromatographic and functional assays. The detailed structural information, physicochemical data, and established experimental protocols provided in this guide serve as a valuable resource for researchers and developers in the fields of pharmacology, medicinal chemistry, and pharmaceutical sciences.
References
- 1. Bivalirudin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Bivalirudin (Trifluoroacetate) | C100H139F3N24O35 | CID 78357798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bivalirudin trifluoroacetate salt 97 (HPLC) CAS 128270-60-0 [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. apexbt.com [apexbt.com]
- 8. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]
- 10. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]
- 11. US20070093423A1 - Process for production of Bivalirudin - Google Patents [patents.google.com]
- 12. ijpra.com [ijpra.com]
- 13. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
An In-Depth Technical Guide on the Stability and Degradation Pathways of Bivalirudin TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Bivalirudin Trifluoroacetate (TFA), a direct thrombin inhibitor of critical importance in anticoagulant therapy. This document delves into the intrinsic stability of the molecule, its degradation products under various stress conditions, and the analytical methodologies employed for its stability assessment.
Introduction to Bivalirudin and its Stability Profile
Bivalirudin is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor. It is widely used as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention (PCI). The stability of bivalirudin is a critical quality attribute that can impact its safety and efficacy. Degradation of the peptide can lead to loss of potency and the formation of potentially immunogenic or toxic impurities.
The primary in-vivo mechanism of bivalirudin inactivation is through proteolytic cleavage.[1] However, under pharmaceutical processing and storage conditions, other chemical degradation pathways, such as hydrolysis and isomerization, can occur. Bivalirudin is known to be hygroscopic, and its degradation can be influenced by factors such as moisture, temperature, and pH.[2] Aqueous solutions of bivalirudin have been found to be most stable between an apparent pH of 3 and 4.[2]
Degradation Pathways of Bivalirudin
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Hydrolytic Degradation (Acidic and Basic Conditions)
Peptide bonds and certain amino acid side chains in bivalirudin are susceptible to hydrolysis under acidic and basic conditions. A key degradation pathway is the deamidation of the asparagine residue at position 9 (Asn9) to form aspartic acid (Asp) or isoaspartic acid (isoAsp). This leads to the formation of the [Asp9]-bivalirudin impurity.[1][3] The formation of [Asp9]-bivalirudin is influenced by the water content of the drug substance.[2]
Isomerization
Another potential degradation pathway is the isomerization of amino acid residues. One identified impurity is D-Phe12-bivalirudin , which is a diastereomer of bivalirudin resulting from the isomerization of the L-phenylalanine at position 12 to D-phenylalanine.[3]
Other Potential Degradation Products
Forced degradation studies and analysis of process-related impurities have identified other potential degradation products of bivalirudin. A novel peptide impurity with a molecular weight of 1683.6884 Da has been identified in a bivalirudin formulation after forced degradation. Amino acid sequencing revealed this impurity to be a fragment of bivalirudin with the sequence: Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu.[4] Furthermore, a patent for an analytical method for bivalirudin impurities lists several other potential process-related impurities that could also arise from degradation.[5]
The following diagram illustrates the primary degradation pathways of bivalirudin.
Stability of Bivalirudin TFA Solutions
The stability of reconstituted and diluted bivalirudin solutions is a critical consideration in clinical practice to minimize waste and ensure patient safety. Studies have evaluated the stability of bivalirudin in intravenous solutions under various storage conditions.
Table 1: Stability of Bivalirudin in Intravenous Solutions
| Concentration | Vehicle | Storage Container | Temperature | Stability Duration | Reference |
| 1 and 5 mg/mL | Dextrose 5% in water | IV bags and syringes | Room Temperature | Up to 48 hours | [6] |
| 1 and 5 mg/mL | Dextrose 5% in water | IV bags and syringes | 2-8 °C | Less than 48 hours | [6] |
| 50 mg/mL | Sterile Water for Injection | Vial | 2-8 °C | At least 24 hours | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the stability assessment of bivalirudin.
Forced Degradation Studies
The following protocols are representative of forced degradation studies performed to identify potential degradation products of bivalirudin.
Workflow for a Typical Forced Degradation Study
-
Acidic Degradation: A solution of bivalirudin is treated with an acid (e.g., 0.1 M HCl) and incubated at a controlled temperature (e.g., 60°C) for a specified duration. Aliquots are taken at various time points, neutralized, and analyzed.
-
Basic Degradation: A solution of bivalirudin is treated with a base (e.g., 0.1 M NaOH) and incubated at a controlled temperature (e.g., 60°C). Aliquots are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: Bivalirudin solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at different time intervals.
-
Thermal Degradation: Solid this compound or a solution is subjected to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Bivalirudin solution or solid is exposed to a combination of UV and visible light in a photostability chamber.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating and quantifying bivalirudin from its degradation products and process-related impurities.
Table 2: Example of a Stability-Indicating HPLC Method for Bivalirudin and its Impurities
| Parameter | Condition | Reference |
| Column | C18, 4.6 mm x 250 mm, 5 µm | [5] |
| Mobile Phase A | Sodium dihydrogen phosphate buffer with triethylamine, pH adjusted to 3.52 with acetic acid | [5] |
| Mobile Phase B | Acetonitrile:Methanol (20:80, v/v) | [5] |
| Gradient Elution | A linear gradient from 38% to 80% Mobile Phase B over a specified time | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 35°C | [5] |
| Detection | UV at 210 nm | [5] |
| Injection Volume | 5 µL | [4] |
| Diluent | Water:Acetonitrile (1:1, v/v) | [4] |
Logical Relationship for HPLC Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation
LC-MS/MS is a powerful technique for the identification and structural characterization of degradation products.
Table 3: Example of LC-MS/MS Parameters for Bivalirudin Analysis
| Parameter | Condition | Reference |
| LC Column | 300SB-C18, 4.6 mm x 150 mm, 5 µm | [7] |
| Mobile Phase | 0.1% Formic acid:Methanol (45:55, v/v) | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| MS/MS Transition | m/z 1091.0 → 650.4 for bivalirudin | [7] |
Summary and Conclusion
The stability of this compound is a multifaceted issue involving susceptibility to hydrolysis, isomerization, and proteolytic cleavage. The primary degradation products identified include [Asp9]-bivalirudin and D-Phe12-bivalirudin, along with other peptide fragments. The stability of bivalirudin in solution is significantly influenced by pH and temperature. Robust, validated stability-indicating HPLC methods are essential for monitoring the purity and degradation of bivalirudin in both bulk drug substance and finished pharmaceutical products. Further research into the complete structural elucidation of all degradation products formed under various stress conditions will continue to enhance the understanding of bivalirudin's stability profile and ensure the quality and safety of this vital anticoagulant.
References
- 1. HPLC Method for Analysis of Bivalirudin and Asp9 - bivalirudin on BIST A+ | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. CN110208419B - Method for detecting impurities in bivalirudin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Bivalirudin TFA: A Technical Guide for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bivalirudin Trifluoroacetate (TFA), a synthetic 20-amino acid peptide analog of hirudin, is a potent and highly specific direct thrombin inhibitor. Its reversible binding to both the catalytic site and the anion-binding exosite 1 of thrombin makes it a valuable tool for in-vitro and in-vivo research in thrombotic disorders. This technical guide provides an in-depth overview of Bivalirudin TFA's mechanism of action, physicochemical properties, and detailed protocols for key experimental assays. Quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties and Formulation
This compound is a well-characterized peptide with defined physicochemical properties crucial for its handling and use in a research setting.
| Property | Value |
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xCF₃COOH |
| Molecular Weight | 2180.29 g/mol (free base) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and aqueous buffers. |
| Storage and Stability | Store at -20°C. Reconstituted solutions should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. |
| Formulation | Typically supplied as a lyophilized powder (trifluoroacetate salt). For in-vitro experiments, it is reconstituted in sterile water or a suitable buffer (e.g., PBS). |
Mechanism of Action
Bivalirudin exerts its anticoagulant effect through the direct and reversible inhibition of thrombin, a key serine protease in the coagulation cascade.
-
Dual Binding: Bivalirudin binds to two sites on the thrombin molecule:
-
The catalytic site , preventing thrombin from cleaving its substrates.
-
The anion-binding exosite 1 , which is crucial for fibrinogen recognition.[1]
-
-
Reversible Inhibition: The N-terminal region of bivalirudin, which binds to the active site, is slowly cleaved by thrombin. This cleavage converts bivalirudin into a less potent, competitive inhibitor, contributing to its predictable and relatively short duration of action.[2]
-
Inhibition of Thrombin-Mediated Processes: By inhibiting thrombin, bivalirudin effectively blocks:
Figure 1: Bivalirudin's Mechanism of Action.
Quantitative Efficacy Data
The anticoagulant and antiplatelet effects of this compound have been quantified in various in-vitro studies.
| Parameter | Value/Range | Assay/Method |
| Thrombin Inhibition (Ki) | 2.3 nM | Kinetic analysis |
| Effective Plasma Concentration (PCI) | 2.7 ± 0.5 µM | Clinical study during PCI |
| aPTT Prolongation | 1.5 to 2.5 times baseline at 0.25 - 1.25 µg/mL | Activated Partial Thromboplastin Time (aPTT) |
| Chromogenic Anti-IIa Assay Range | 0.3 to 6.0 µg/mL | BIOPHEN™ DTI |
| Clot-based dTT Assay Range | 0.3 to 5.0 µg/mL | HEMOCLOT™ Thrombin Inhibitors |
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Sample Preparation
For all in-vitro coagulation and platelet aggregation assays, this compound should be reconstituted in sterile, purified water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a stock solution. Serial dilutions should be prepared in the same buffer to achieve the desired final concentrations for the experiments. It is crucial to use plastic or siliconized glassware to prevent contact activation of platelets and coagulation factors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (a source of phospholipids) and an activator (e.g., silica, kaolin, or ellagic acid), followed by recalcification.
Protocol:
-
Prepare Platelet-Poor Plasma (PPP): Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (PPP) without disturbing the buffy coat.
-
Pre-warm Reagents: Pre-warm the aPTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.
-
Incubation: In a test tube, mix 100 µL of PPP with 100 µL of the aPTT reagent. Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate Clotting: Add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a stopwatch.
-
Measure Clotting Time: Record the time in seconds for a fibrin clot to form. This can be done manually by tilting the tube or using an automated coagulometer.
-
Testing Bivalirudin: To determine the effect of Bivalirudin, add a known concentration of the drug to the PPP and incubate for a specified time (e.g., 5-10 minutes) at 37°C before adding the aPTT reagent.
Figure 2: aPTT Experimental Workflow.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: The clotting time of plasma is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.
Protocol:
-
Prepare PPP: Prepare PPP as described in the aPTT protocol.
-
Pre-warm Reagents: Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Incubation: Pipette 100 µL of PPP into a test tube and incubate for 1-2 minutes at 37°C.
-
Initiate Clotting: Add 200 µL of the pre-warmed PT reagent to the PPP and simultaneously start a stopwatch.
-
Measure Clotting Time: Record the time in seconds for a fibrin clot to form.
-
Testing Bivalirudin: Add a known concentration of Bivalirudin to the PPP and incubate prior to adding the PT reagent.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function.
Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by the change in light transmission as platelets clump together in response to an agonist.
Protocol:
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Collect whole blood into a 3.2% sodium citrate tube. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
Adjust Platelet Count: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Instrument Setup: Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).
-
Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a few minutes to equilibrate.
-
Testing Bivalirudin: Add the desired concentration of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Induce Aggregation: Add a platelet agonist (e.g., thrombin, ADP, collagen, or a PAR-activating peptide like SFLLRN) to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Figure 3: Platelet Aggregation Experimental Workflow.
Chromogenic Anti-IIa Assay
This assay provides a quantitative measure of bivalirudin concentration.
Principle: A known amount of thrombin is added to the plasma sample containing bivalirudin. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the bivalirudin concentration.
Protocol:
-
Prepare PPP: Prepare PPP as described in the aPTT protocol.
-
Sample Dilution: Dilute the PPP sample with the assay buffer.
-
Incubation with Thrombin: Add a standardized amount of human thrombin to the diluted plasma and incubate for a specific time at 37°C.
-
Addition of Chromogenic Substrate: Add the chromogenic substrate specific for thrombin to the mixture.
-
Measure Absorbance: Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a spectrophotometer or a microplate reader.
-
Quantification: Determine the bivalirudin concentration by comparing the results to a standard curve generated with known concentrations of this compound.
Troubleshooting and Considerations
-
Pre-analytical Variables: Proper sample collection and handling are critical to avoid spurious results. Ensure correct blood-to-anticoagulant ratios and minimize platelet activation during sample processing.
-
Reagent Variability: Different commercial reagents for aPTT and PT can have varying sensitivities to direct thrombin inhibitors. It is essential to validate the chosen reagent and establish a baseline.
-
Interfering Substances: The presence of other anticoagulants or certain medical conditions can affect coagulation assay results.
-
Dose-Response Curves: For accurate assessment of bivalirudin's potency, it is recommended to generate a full dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of thrombosis and evaluating novel antithrombotic strategies. Its well-defined mechanism of action and predictable pharmacokinetics make it a reliable inhibitor of thrombin. By utilizing the detailed experimental protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively employ this compound in their studies of thrombotic disorders.
References
- 1. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Bivalirudin TFA: A Technical Guide to its Antiviral and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivalirudin, a direct thrombin inhibitor, is well-established as an anticoagulant. Emerging evidence, however, suggests that its therapeutic potential may extend to antiviral and anti-inflammatory applications. This technical guide provides an in-depth analysis of the current understanding of Bivalirudin TFA's effects beyond hemostasis. It consolidates quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the broader therapeutic applications of this compound.
Anti-inflammatory Effects of this compound
Bivalirudin's anti-inflammatory properties are intrinsically linked to its primary mechanism of action: the direct inhibition of thrombin. Thrombin, a key enzyme in the coagulation cascade, is also a potent activator of inflammatory signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells. By inhibiting thrombin, bivalirudin can attenuate these inflammatory responses.
Quantitative Data on Anti-inflammatory Markers
Clinical studies comparing bivalirudin with heparin have provided quantitative insights into its effects on key inflammatory markers.
| Inflammatory Marker | Study Population | Bivalirudin Effect | Comparator (Heparin) | Time Point | p-value | Citation |
| hs-CRP (mg/L) | Patients undergoing elective PCI | Lower concentration | Higher concentration | 30 days post-PCI | P=0.002 | [1] |
| hs-CRP | Patients with acute myocardial infarction | 30% decrease | Similar decrease | 7 days post-operation | P > 0.05 (between groups) | [2][3] |
| IL-6 | Patients undergoing elective PCI | Similar increase | Similar increase | 1 day post-PCI | Not significant | [1] |
| Neutrophil-Lymphocyte Ratio (NLR) | Patients with acute myocardial infarction | 25% decrease | Similar decrease | 7 days post-operation | P > 0.05 (between groups) | [2][3] |
| IL-10 | Patients with acute myocardial infarction | 20% increase | Similar increase | 7 days post-operation | P > 0.05 (between groups) | [2][3] |
Note: While some studies show comparable anti-inflammatory effects between bivalirudin and heparin in the acute phase, the significant reduction in hs-CRP at 30 days in the bivalirudin group suggests a more sustained anti-inflammatory benefit.[1]
Experimental Protocols
1.2.1. Clinical Trial in Elective Percutaneous Coronary Intervention (PCI)
-
Objective: To compare the effects of bivalirudin with unfractionated heparin plus eptifibatide on inflammation and thrombin generation in patients undergoing elective PCI.[1]
-
Study Population: 63 patients treated with aspirin and clopidogrel.[1]
-
Randomization: Patients were randomized to either bivalirudin (n=34) or unfractionated heparin plus eptifibatide (n=29).[1]
-
Blood Sampling: Blood samples were collected to measure fibrinopeptide A, prothrombin fragment 1+2, soluble CD40 ligand, interleukin 1 receptor antagonist, interleukin 6, and high sensitivity C-reactive protein.[1]
-
Data Analysis: Concentrations of inflammatory markers were compared between the two groups at baseline, 10 minutes, and 1 day post-PCI. A subset of patients (n=12 in each group) had blood drawn 30 days after the procedure.[1]
1.2.2. Clinical Trial in Acute Myocardial Infarction (AMI)
-
Objective: To evaluate and compare the efficacy, bleeding events, and inflammation levels of bivalirudin versus ordinary heparin in patients with AMI undergoing PCI.[2][3]
-
Study Population: 120 AMI patients.[3]
-
Randomization: Patients were randomly allocated to a control group (ordinary heparin) or an observation group (bivalirudin).[3]
-
Measurements: Coagulation indices (prothrombin time, activated partial thromboplastin time) and inflammatory markers (C-reactive protein, interleukin-6, NLR, IL-10) were measured.[2][3]
-
Endpoints: Incidence of bleeding events and major adverse cardiovascular events (MACE) were recorded within 30 days post-PCI.[3]
Signaling Pathway: Thrombin-Mediated Inflammation
Thrombin's pro-inflammatory effects are largely mediated through the activation of PARs, which subsequently triggers the NF-κB signaling pathway, a central regulator of inflammation. Bivalirudin, by directly inhibiting thrombin, can interrupt this cascade.
Antiviral Effects of this compound
The evidence for bivalirudin's antiviral activity is currently centered on a preclinical study investigating its effects against Respiratory Syncytial Virus (RSV). The proposed mechanism is not a direct inhibition of viral replication but rather a modulation of the host's immune response to the infection.
Quantitative Data from an RSV Mouse Model
A study in neonatal C57BL/6 mice infected with RSV demonstrated significant antiviral and anti-inflammatory effects of bivalirudin treatment.
| Parameter | RSV-Infected Group | RSV-Infected + Bivalirudin Group | Effect of Bivalirudin | Citation |
| Viral Copy Numbers | Elevated | Normalized | Significant reduction | [4] |
| Cellular Infiltration in Lungs | Increased | Significantly reduced | Attenuation of immune cell influx | [4] |
| IL-5 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |
| IL-6 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |
| CXCL1 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |
| D-dimer | Abnormal | Normalized | Improvement of clotting parameters | [4] |
| Soluble Thrombomodulin | Abnormal | Normalized | Improvement of clotting parameters | [4] |
| Nuclear Pyknosis in Pneumocytes | Present | Reversed | Reversal of histopathological changes | [4] |
Experimental Protocol: Neonatal Mouse Model of RSV Infection
-
Animal Model: Neonatal C57BL/6 mice.[4]
-
Virus: Respiratory Syncytial Virus (RSV).[4]
-
Treatment: Bivalirudin administered via intravenous injection at a dose of 2 mg/kg, given every other day for 2 weeks.[4]
-
Endpoints:
Proposed Antiviral Signaling Pathway
The precise antiviral mechanism of bivalirudin is not fully elucidated. The RSV study suggests that by reducing the inflammatory response and associated lung pathology, bivalirudin creates a less favorable environment for viral replication. This is likely an indirect effect mediated by the downregulation of pro-inflammatory signaling.
Conclusion and Future Directions
The available evidence strongly supports an anti-inflammatory role for this compound, which is primarily mediated through its direct inhibition of thrombin and subsequent dampening of the PAR-NF-κB signaling axis. This effect may contribute to its favorable safety profile in certain clinical settings.
The antiviral potential of bivalirudin is an emerging area of research, with promising preclinical data in the context of RSV infection. The mechanism appears to be indirect, stemming from the modulation of the host's inflammatory response. Further research is warranted to:
-
Elucidate the precise molecular mechanisms underlying bivalirudin's anti-inflammatory effects, including its direct impact on NF-κB activation in different cell types.
-
Investigate the potential antiviral activity of bivalirudin against a broader range of viruses, both in vitro and in vivo.
-
Conduct clinical trials to evaluate the therapeutic efficacy of bivalirudin in viral infections where inflammation and coagulopathy are key features of the pathology.
This technical guide provides a foundation for these future investigations, which could potentially expand the therapeutic applications of this compound beyond its current indications.
References
- 1. Thrombin activates NF-kappa B through thrombin receptor and results in proliferation of vascular smooth muscle cells: role of thrombin in atherosclerosis and restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin-dependent NF-κB Activation and Monocyte/Endothelial Adhesion Are Mediated by the CARMA3·Bcl10·MALT1 Signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Evolution of a Thrombin Inhibitor: A Technical Guide to the Discovery and Development of Bivalirudin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the journey of Bivalirudin, a direct thrombin inhibitor, from its conceptualization as a synthetic analog of hirudin to its establishment as a critical tool in anticoagulation therapy. We delve into the core scientific principles that underpin its mechanism of action, the quantitative data that define its pharmacological profile, and the detailed experimental methodologies that were pivotal in its development and clinical validation.
From Leech Saliva to Rational Drug Design: The Genesis of Bivalirudin
The story of Bivalirudin begins with its natural predecessor, hirudin, a potent anticoagulant peptide found in the saliva of the medicinal leech, Hirudo medicinalis. The therapeutic potential of hirudin has been recognized since 1884.[1][2][3][4][5] However, challenges such as immunogenicity and a primary reliance on renal clearance for elimination spurred the development of synthetic analogs.[6] Bivalirudin emerged from this endeavor as a rationally designed 20-amino acid polypeptide that retains the high affinity and specificity for thrombin characteristic of hirudin, while offering a more favorable pharmacokinetic and pharmacodynamic profile.[7]
Bivalirudin's design incorporates a bivalent binding mechanism. Its N-terminal sequence, D-Phe-Pro-Arg-Pro, engages with the active catalytic site of thrombin, while its C-terminal dodecapeptide binds to the anion-binding exosite 1, which is crucial for substrate recognition.[6] This dual interaction confers high specificity and potent inhibition of both circulating and clot-bound thrombin. A key innovation in Bivalirudin's design is the inclusion of a thrombin-cleavable Arg-Pro bond within the N-terminal sequence. This allows for the eventual cleavage of Bivalirudin by thrombin, leading to a reversible inhibition and a shorter duration of action compared to the nearly irreversible binding of hirudin.[8]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that characterize the pharmacological profiles of Bivalirudin and its natural counterpart, hirudin.
Table 1: Comparative Binding Affinity and Thrombin Inhibition
| Compound | Thrombin Inhibition Constant (Ki) | Binding Characteristics |
| Bivalirudin | 175.1 ± 65.4 nM[1] | Bivalent, reversible[8] |
| Recombinant Hirudin | 0.323 ± 0.144 nM[1] | Bivalent, nearly irreversible[9] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Bivalirudin | Hirudin (Lepirudin) |
| Half-life (t½) | ~25 minutes (normal renal function)[10][11] | 0.8 to 1.7 hours[12] |
| Volume of Distribution (Vd) | 0.1 L/kg[13] | 12.9 L[14] |
| Clearance (CL) | 3.4 mL/min/kg (normal renal function)[11] | Primarily renal[6] |
| Protein Binding | Does not bind to plasma proteins (other than thrombin)[10][11] | - |
| Metabolism | 80% proteolytic cleavage, 20% renal excretion[13] | Primarily renal excretion[6] |
Key Experimental Protocols
The development and clinical use of Bivalirudin rely on a suite of standardized assays to quantify its anticoagulant effect. Below are detailed methodologies for the principal assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common method for monitoring Bivalirudin's effect on the intrinsic coagulation pathway. The target therapeutic range is typically 1.5 to 2.5 times the patient's baseline value.[15]
Protocol:
-
Sample Collection and Preparation:
-
Collect venous blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[16]
-
Centrifuge the sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[16]
-
Testing should be performed within 2-4 hours of collection. If delayed, plasma should be separated and can be stored frozen at ≤ -20°C.[16]
-
-
Assay Procedure (Manual Method):
-
Pre-warm the aPTT reagent (containing a contact activator like silica or kaolin, and a phospholipid substitute) and 0.025 M calcium chloride solution to 37°C.[11][16]
-
Pipette 50 µL of patient PPP into a test tube.[14]
-
Add 50 µL of the pre-warmed aPTT reagent to the test tube.[14]
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.[11][17][18]
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution to the tube and simultaneously start a timer.[14][16]
-
Gently tilt the tube back and forth and observe for the formation of a fibrin clot.[17]
-
Stop the timer at the first sign of clot formation and record the time in seconds.[17]
-
Activated Clotting Time (ACT) Assay
The ACT is a point-of-care whole blood clotting test used to monitor high-dose anticoagulant therapy, particularly during invasive procedures.
Protocol:
-
Sample Collection:
-
Assay Procedure (Automated Device):
-
Immediately place the tube/cartridge into the ACT measurement device.
-
The device maintains the sample at 37°C and automatically detects the formation of a clot.[19]
-
The time from the start of the test to clot detection is reported in seconds.[21]
-
A baseline ACT is typically measured before Bivalirudin administration. A target ACT of 2.5 times the baseline or around 400 seconds is often aimed for during procedures like cardiopulmonary bypass.[3]
-
Ecarin Clotting Time (ECT) Assay
The ECT is a more specific assay for monitoring direct thrombin inhibitors as it is not affected by heparin. Ecarin, a prothrombin activator from the venom of the saw-scaled viper, converts prothrombin to meizothrombin, which is then inhibited by Bivalirudin.[6][13][22][23]
Protocol:
-
Sample Collection and Preparation:
-
Follow the same procedure as for the aPTT assay to obtain platelet-poor plasma.
-
-
Assay Procedure:
-
Pre-warm the plasma sample and ecarin reagent (containing a standardized amount of ecarin) to 37°C.
-
Add a defined volume of the ecarin reagent to the plasma sample.[24]
-
The time to fibrin clot formation is measured, which is directly proportional to the concentration of the direct thrombin inhibitor.[6]
-
Chromogenic Anti-IIa Assay
This assay provides a quantitative measurement of Bivalirudin concentration by measuring its inhibition of a known amount of thrombin.
Protocol:
-
Sample Collection and Preparation:
-
Follow the same procedure as for the aPTT assay to obtain platelet-poor plasma.
-
-
Assay Procedure (Automated Method):
-
Patient plasma is diluted and incubated with a known, excess amount of human thrombin (Factor IIa).[25]
-
A chromogenic substrate, which is a peptide that mimics the cleavage site of fibrinogen and is linked to a colorimetric reporter molecule (p-nitroaniline), is added.[25]
-
The residual, uninhibited thrombin cleaves the chromogenic substrate, releasing the colored compound.
-
The rate of color development is measured spectrophotometrically and is inversely proportional to the concentration of Bivalirudin in the sample.[25]
-
Synthesis and Purification of Bivalirudin
Bivalirudin is a synthetic peptide, and its production is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by purification.
Solid-Phase Peptide Synthesis (SPPS)
Workflow:
-
Resin Preparation: The synthesis begins with an insoluble polymer resin, typically a Wang or 2-chlorotrityl resin, to which the C-terminal amino acid (Leucine) is attached.[26][27][28]
-
Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly Fluorenylmethyloxycarbonyl (Fmoc). This group is removed by treatment with a mild base, such as piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.[26][29]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, TBTU) and added to the resin. This forms a peptide bond with the deprotected N-terminus of the growing peptide chain.[27][29]
-
Iteration: The deprotection and coupling steps are repeated sequentially for each amino acid in the Bivalirudin sequence.[27]
-
Cleavage and Global Deprotection: Once the full 20-amino acid peptide has been assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[26][27]
Purification
The crude synthetic Bivalirudin is then purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][27][30][31] The purified peptide is then lyophilized to obtain a stable, powdered final product.[27]
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of Bivalirudin's development and mechanism of action.
The Coagulation Cascade and Bivalirudin's Point of Intervention
Caption: The coagulation cascade, highlighting Bivalirudin's direct inhibition of Thrombin.
Experimental Workflow for aPTT Assay
Caption: Step-by-step workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Developmental Timeline: From Hirudin to Bivalirudin
References
- 1. karger.com [karger.com]
- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Hirudin - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 6. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 8. Bivalirudin - Wikipedia [en.wikipedia.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. radiopaedia.org [radiopaedia.org]
- 11. youtube.com [youtube.com]
- 12. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. HPLC Method for Analysis of Bivalirudin and Asp9 - bivalirudin on BIST A+ | SIELC Technologies [sielc.com]
- 16. linear.es [linear.es]
- 17. vitroscient.com [vitroscient.com]
- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 19. Activated Clotting Time [ACT] [practical-haemostasis.com]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. perfusion.com [perfusion.com]
- 22. Ecarin Clotting Time – ECAT | Clotpedia [clotpedia.nl]
- 23. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 24. karger.com [karger.com]
- 25. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]
- 27. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]
- 28. chem.uci.edu [chem.uci.edu]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. iosrjournals.org [iosrjournals.org]
A Technical Guide to the Solubility of Bivalirudin TFA in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Bivalirudin trifluoroacetate (TFA) in frequently used laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the effective handling and application of this potent direct thrombin inhibitor.
Introduction to Bivalirudin
Bivalirudin is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2] It functions by binding to both the catalytic site and the anion-binding exosite of thrombin, effectively preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[1][3][4] Its application is prominent in clinical settings, particularly as an anticoagulant during percutaneous coronary interventions (PCI).[5] Understanding its solubility is critical for the preparation of stock solutions and for ensuring accurate and reproducible experimental results.
Quantitative Solubility Data
The solubility of Bivalirudin TFA has been determined in several common laboratory solvents. The data presented below has been compiled from various technical data sheets. It is important to note that slight variations may occur due to differences in experimental conditions and product batches.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 100[6][7] | 45.86[6] | Freely soluble.[8] Another source indicates solubility of ≥ 50 mg/mL.[9] A third source states 43.5 mg/mL with gentle warming.[10] |
| Dimethyl Sulfoxide (DMSO) | 54.5[2][11][12] | ~25 | Requires gentle warming.[2][11][12] Other sources report ≥ 31 mg/mL.[7] |
| Ethanol (EtOH) | 10.18[8] | ~4.67 | Requires gentle warming and sonication.[10] |
| Methanol | Slightly Soluble[5] | Not Determined | Quantitative data is not readily available. |
Molecular Weight of Bivalirudin (free base) is approximately 2180.29 g/mol .[12] The molar equivalent is calculated based on this value and may vary slightly depending on the extent of trifluoroacetylation.
Experimental Protocols
While specific, detailed experimental protocols from the data sources are not available, a general methodology for determining peptide solubility can be outlined based on established laboratory practices.[10][13] The following represents a recommended workflow for assessing the solubility of this compound.
General Protocol for Solubility Determination
A systematic approach is recommended to determine the solubility of a peptide like this compound. This involves starting with the most benign solvents and progressively moving to organic solvents if necessary.
-
Initial Assessment in Aqueous Solution:
-
Begin by attempting to dissolve a small, pre-weighed amount of this compound in deionized water or a suitable buffer (e.g., PBS, pH 7.4).
-
Vortex the solution for 1-2 minutes. If the peptide does not dissolve, sonication in a water bath for 10-15 minutes can be employed to aid dissolution.[10] Gentle warming (e.g., 37°C) may also be applied.[8]
-
-
Addressing Poor Aqueous Solubility:
-
Use of Organic Solvents:
-
If the peptide remains insoluble in aqueous solutions, a strong organic solvent like DMSO is recommended.
-
Dissolve the peptide in a minimal amount of DMSO. Once fully dissolved, the solution can often be diluted with an aqueous buffer to the desired final concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation.
-
-
Confirmation of Dissolution:
-
A peptide is considered dissolved when the solution is a clear, particle-free liquid. Visual inspection against a light source is the primary method of confirmation.
-
The following diagram illustrates the logical workflow for determining peptide solubility.
Mechanism of Action: Inhibition of Thrombin
Bivalirudin exerts its anticoagulant effect through the direct inhibition of thrombin.[4] This mechanism is bivalent, involving the binding of the peptide to two distinct sites on the thrombin molecule.[3]
-
Binding to the Catalytic Site: The N-terminal region of Bivalirudin binds to the active catalytic site of thrombin, preventing it from cleaving fibrinogen.[3][4]
-
Binding to the Anion-Binding Exosite: The C-terminal portion of Bivalirudin binds to the anion-binding exosite of thrombin, which is crucial for substrate recognition and enhances the inhibitory effect.[3][4]
This dual binding leads to a potent and specific inhibition of both circulating and clot-bound thrombin.[1] The inhibition is reversible as thrombin can slowly cleave the Bivalirudin molecule, leading to a restoration of thrombin activity.
The following diagram illustrates the inhibitory action of Bivalirudin on the coagulation cascade.
Conclusion
This technical guide provides essential solubility data and procedural guidance for the laboratory use of this compound. The high solubility in water and DMSO makes it amenable to the preparation of concentrated stock solutions. For less soluble situations, a systematic approach to solvent selection and solubilization techniques is recommended. A thorough understanding of its solubility characteristics is paramount for researchers aiming to achieve reliable and reproducible results in their investigations involving this important anticoagulant.
References
- 1. jpt.com [jpt.com]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. [5-20] Bivalirudin Trifluoroacetic Acid Salt [m.chemicalbook.com]
- 6. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. genscript.com [genscript.com]
- 12. biobasic.com [biobasic.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. biocat.com [biocat.com]
The Unseen Partner: A Technical Guide to the Role of Trifluoroacetic Acid in Bivalirudin Formulation
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA), a ubiquitous yet often scrutinized component in peptide manufacturing, plays a critical, multifaceted role in the formulation of the direct thrombin inhibitor, Bivalirudin. This technical guide provides an in-depth exploration of TFA's function as a counter-ion, its impact on the stability, purity, and solubility of Bivalirudin, and the analytical and purification strategies employed to manage its presence in the final drug product.
The Origin and Function of Trifluoroacetic Acid in Bivalirudin Synthesis
Bivalirudin, a 20-amino acid synthetic peptide, is manufactured using Solid-Phase Peptide Synthesis (SPPS). In this process, TFA is a crucial reagent, primarily used for the cleavage of the synthesized peptide from the solid resin support.[1][2] It also serves as an ion-pairing agent during the subsequent purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
As a strong acid, TFA protonates the basic amino acid residues in the Bivalirudin sequence, forming a stable salt. This interaction is essential for maintaining the peptide's solubility and achieving high purity during purification.[4] Consequently, the Bivalirudin active pharmaceutical ingredient (API) is typically isolated as a trifluoroacetate salt.[5]
The Dual Nature of TFA: A Counter-ion with Consequences
The presence of TFA as a counter-ion in the Bivalirudin formulation is a double-edged sword. While beneficial during manufacturing, residual TFA can significantly impact the final drug product's physicochemical properties and biological activity.
Impact on Physicochemical Properties
The trifluoroacetate counter-ion can influence Bivalirudin's stability, solubility, and propensity for aggregation. The amount of TFA in the final lyophilized product can vary, with regulatory documents specifying a range of approximately 1.7 to 2.6 equivalents.[5][6]
Table 1: Physicochemical Properties of Bivalirudin Trifluoroacetate
| Property | Value/Observation | Citation(s) |
| Form | White to off-white lyophilized powder | [7] |
| Solubility in Water | Freely soluble; ≥ 86.2 mg/mL with gentle warming | [5][8] |
| Solubility in Ethanol | Soluble; ≥ 42 mg/mL with gentle warming | [8] |
| Solubility in DMSO | Soluble; ≥ 54.5 mg/mL with gentle warming | [9] |
| Hygroscopicity | Very hygroscopic, absorbs >23% water from 0% to 95% relative humidity at 25°C | [5] |
| pH of Reconstituted Solution | 5.0 - 6.0 | [7] |
| Stability in Aqueous Solution | Most stable between pH 3 and 4. Shows extensive degradation at pH 5 and 6 after one month at 25°C. | [10][11] |
Impact on Biological Activity and Cytotoxicity
Residual TFA in peptide-based therapeutics is a concern due to its potential for cytotoxicity. While specific data on TFA's direct interference with Bivalirudin's thrombin inhibition is limited, the general understanding is that high concentrations of TFA can be detrimental in cellular assays and in vivo applications.[12] The mechanism of TFA-induced cytotoxicity is thought to involve the disruption of mitochondrial function, leading to apoptosis.
Managing the Unseen Partner: TFA Removal and Analytical Control
Given the potential downsides of residual TFA, its removal or reduction to acceptable levels is a critical step in the manufacturing of Bivalirudin for pharmaceutical use.
Experimental Protocol: Ion-Exchange Chromatography for TFA Removal
Ion-exchange chromatography is an effective method for replacing the trifluoroacetate counter-ion with a more biologically benign one, such as acetate or chloride.
Objective: To exchange the trifluoroacetate counter-ion of Bivalirudin with acetate.
Materials:
-
Bivalirudin trifluoroacetate salt
-
Strong anion-exchange resin (e.g., AG1-X8)
-
Acetic acid (1.6 N and 0.16 N)
-
Deionized water
-
Lyophilizer
Procedure:
-
Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.[13]
-
Equilibrate the resin by washing it successively with 1.6 N acetic acid (3 times) and 0.16 N acetic acid (3 times).[12]
-
Dissolve the Bivalirudin trifluoroacetate salt in deionized water to a concentration of approximately 5 mg/mL.[12]
-
Load the Bivalirudin solution onto the equilibrated ion-exchange column.
-
Allow the peptide solution to interact with the resin for approximately 1 hour with gentle agitation.[12]
-
Elute the peptide from the column with deionized water and collect the fractions containing Bivalirudin.
-
Wash the resin with additional deionized water to ensure complete recovery of the peptide.
-
Pool the peptide-containing fractions.
-
Lyophilize the pooled fractions to obtain Bivalirudin as an acetate salt.
Analytical Methodologies for TFA and Bivalirudin Purity
Accurate quantification of residual TFA and other impurities is essential for quality control.
Table 2: Analytical Techniques for Bivalirudin Formulation
| Analysis | Method | Key Parameters | Citation(s) |
| TFA Content | Ion Chromatography (IC) | High-capacity anion-exchange column (e.g., IonPac AS18), suppressed conductivity detection. Mobile phase: Potassium hydroxide gradient. | [14][15] |
| Bivalirudin Purity & Impurities | Reverse-Phase HPLC (RP-HPLC) | C18 column, UV detection at 215 nm. Gradient elution with mobile phases containing acetonitrile and water with an acidic modifier (e.g., TFA or phosphoric acid). | [16][17] |
| Identity | Mass Spectrometry (MS), Amino Acid Analysis | Confirms the molecular weight and amino acid composition of Bivalirudin. | [5] |
Visualizing the Process and Pathways
To better understand the intricate relationships and processes involved, the following diagrams illustrate the Bivalirudin manufacturing workflow and a proposed signaling pathway for TFA-induced cytotoxicity.
Bivalirudin Manufacturing and Purification Workflow
Proposed Signaling Pathway for TFA-Induced Cytotoxicity
Conclusion
Trifluoroacetic acid is an indispensable tool in the synthesis and purification of Bivalirudin. However, its persistence as a counter-ion in the final formulation necessitates careful management and control. A thorough understanding of TFA's impact on Bivalirudin's physicochemical and biological properties, coupled with robust analytical methods and effective purification strategies, is paramount for the development of a safe and efficacious drug product. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities associated with the role of TFA in Bivalirudin formulation.
References
- 1. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]
- 2. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. baxterpi.com [baxterpi.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. glpbio.com [glpbio.com]
- 9. Bivalirudin trifluoroacetate salt 97 (HPLC) CAS 128270-60-0 [sigmaaldrich.com]
- 10. Storage Stability of Bivalirudin: Hydrophilic Versus Lipophilic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20230210938A1 - Ready-to-use bivalirudin compositions - Google Patents [patents.google.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. US20070093423A1 - Process for production of Bivalirudin - Google Patents [patents.google.com]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. ijpra.com [ijpra.com]
- 17. CN110208419B - Method for detecting impurities in bivalirudin - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Bivalirudin TFA in Murine Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bivalirudin trifluoroacetate (TFA), a direct thrombin inhibitor, in preclinical murine models of thrombosis. This document outlines the mechanism of action, relevant experimental protocols, and key considerations for data interpretation.
Introduction
Bivalirudin TFA is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1] It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.[1] Its predictable pharmacokinetic profile and short half-life of approximately 25 minutes in subjects with normal renal function make it a valuable tool for in vivo studies of anticoagulation.[1] Murine models of thrombosis are essential for evaluating the efficacy and safety of novel antithrombotic agents like this compound.
Mechanism of Action of Bivalirudin
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a key serine protease in the coagulation cascade. Thrombin is responsible for cleaving fibrinogen to fibrin, which forms the structural basis of a thrombus. It also activates platelets and coagulation factors V, VIII, and XIII, further amplifying thrombin generation.[1] By binding reversibly to thrombin, Bivalirudin effectively blocks these downstream events.
Data Presentation: Anticoagulant Effects of Bivalirudin
Table 1: Systemic Anticoagulant Effect of Bivalirudin in a Murine Model
This data is derived from a study investigating compensatory lung growth and provides evidence of a systemic anticoagulant effect of a continuous subcutaneous infusion of Bivalirudin in mice.
| Treatment Group | Dose (subcutaneous infusion) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Control (Saline) | N/A | 35.4 ± 5.8 |
| Bivalirudin | 50 µg/hr | 105 ± 6.3 |
Data presented as mean ± standard error of the mean.
Table 2: Clinical Dosing of Bivalirudin in Humans for Percutaneous Coronary Intervention (PCI)
This table is for informational purposes to provide a reference for therapeutically effective dosing regimens in a clinical setting.[1]
| Administration | Dose |
| Intravenous Bolus | 0.75 mg/kg |
| Intravenous Infusion | 1.75 mg/kg/hr for the duration of the procedure |
Experimental Protocols
The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used and reproducible method for evaluating antithrombotic agents in mice.[2][3]
Experimental Workflow: Ferric Chloride-Induced Carotid Artery Thrombosis Model
Detailed Methodology: Ferric Chloride-Induced Carotid Artery Thrombosis
Materials:
-
This compound
-
Sterile saline (vehicle control)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic agent (e.g., tribromoethanol)
-
Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Doppler flow probe and flowmeter
-
Dissecting microscope
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of tribromoethanol (0.2 g/kg).[3] Confirm sedation by lack of pedal withdrawal reflex.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.[3]
-
-
This compound Administration:
-
Administer this compound or vehicle control via a tail vein catheter. A common administration method is an initial intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations. Note: The optimal dose for murine thrombosis models needs to be determined empirically. A starting point could be extrapolated from the continuous infusion dose used in the lung growth study, adjusted for bolus administration.
-
-
Baseline Blood Flow Measurement:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[4] The flow should be stable before proceeding.
-
-
Induction of Thrombosis:
-
Monitoring and Data Collection:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion , defined as the time from FeCl₃ application to the complete cessation of blood flow for at least one minute.[4] The experiment is typically terminated after 30-60 minutes if occlusion does not occur.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured as a secondary endpoint.[5]
-
Considerations:
-
The concentration of FeCl₃ and the application time may need to be optimized depending on the mouse strain and experimental conditions to achieve a consistent time to occlusion in the control group.[6]
-
It is crucial to have a dedicated intravenous line for Bivalirudin infusion to ensure consistent delivery.[7]
-
Monitoring of anticoagulation parameters such as aPTT can be performed on blood samples collected at the end of the experiment to correlate with the antithrombotic effect.[7]
Conclusion
This compound is a potent and specific anticoagulant that can be effectively studied in murine models of thrombosis. The ferric chloride-induced arterial thrombosis model provides a robust and quantifiable method for assessing the in vivo efficacy of Bivalirudin. Careful optimization of the model and the drug dosage regimen is essential for obtaining reliable and reproducible data. These application notes provide a framework for researchers to design and execute preclinical studies to further elucidate the antithrombotic potential of this compound.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acforum-excellence.org [acforum-excellence.org]
Application Notes and Protocols for Bivalirudin TFA in Ex Vivo Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bivalirudin TFA as an anticoagulant in various ex vivo circuits, including cardiopulmonary bypass (CPB) and extracorporeal membrane oxygenation (ECMO). This document outlines the mechanism of action, provides detailed protocols for preparation and administration, and summarizes key quantitative data for effective implementation in a research or clinical setting.
Introduction to this compound
Bivalirudin is a synthetic, 20-amino acid polypeptide, which is a direct, reversible inhibitor of thrombin.[1][2] Unlike heparin, the most commonly used anticoagulant, bivalirudin's mechanism of action is independent of antithrombin III, allowing for a more predictable anticoagulant response.[1][2][3][4] It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin.[2][5] Bivalirudin has a rapid onset of action and a short half-life of approximately 25 minutes in patients with normal renal function, which allows for precise control of anticoagulation and a reduced risk of bleeding complications upon discontinuation.[1][2][6]
Mechanism of Action
Bivalirudin directly inhibits thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin. This inhibition prevents the formation of a stable thrombus. The binding of bivalirudin to thrombin is reversible as thrombin slowly cleaves the Arg3-Pro4 bond of bivalirudin, leading to the recovery of thrombin activity. This dynamic process contributes to its safety profile.
Caption: Bivalirudin's direct and reversible inhibition of thrombin.
Quantitative Data for this compound in Ex Vivo Circuits
The following tables summarize key quantitative parameters for the use of bivalirudin in ex vivo circuits. These values are derived from various published protocols and should be adapted to specific experimental or clinical conditions.[1][7][8][9]
Table 1: Recommended Dosing and Monitoring Parameters
| Parameter | Cardiopulmonary Bypass (CPB) | Extracorporeal Membrane Oxygenation (ECMO) |
| Bolus Dose | 0.75 - 1.0 mg/kg | 0.04 - 2.5 mg/kg (may be omitted)[6] |
| Initial Infusion Rate | 1.75 - 2.5 mg/kg/hr | 0.025 - 2.5 mg/kg/hr[6] |
| Maintenance Infusion Rate | Adjusted to maintain target ACT | 0.05 - 0.26 mg/kg/hr (average)[6] |
| Target ACT (Activated Clotting Time) | >300 seconds; often targeted at 400 seconds or 2.5 times baseline[1][9] | 180 - 220 seconds[1][8] |
| Target aPTT (Activated Partial Thromboplastin Time) | N/A (ACT is primary) | 45 - 88 seconds (1.5 - 2.5 times baseline)[7][8][10] |
| Target dTT (Dilute Thrombin Time) | N/A | 60 - 90 seconds[11] |
Table 2: Pharmacokinetic Properties of Bivalirudin
| Property | Value |
| Onset of Action | 2 - 4 minutes[1] |
| Half-life (Normal Renal Function) | 25 minutes[1][2] |
| Half-life (Moderate Renal Impairment) | 34 minutes[2] |
| Half-life (Severe Renal Impairment) | 57 minutes[2] |
| Metabolism | Proteolytic cleavage[1][2] |
| Elimination | 20% renal clearance[11] |
Experimental Protocols
Preparation of this compound for Infusion
Materials:
-
This compound lyophilized powder (250 mg vial)
-
Sterile Water for Injection, USP (5 mL)
-
50 mL infusion bag of 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride
-
Sterile syringes and needles
Protocol:
-
Reconstitute each 250 mg vial of this compound with 5 mL of Sterile Water for Injection.[2][12]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution will have a concentration of 50 mg/mL.[12]
-
Withdraw the required volume of the reconstituted solution based on the desired final concentration.
-
From a 50 mL infusion bag of D5W or normal saline, withdraw and discard a volume of diluent equal to the volume of reconstituted bivalirudin to be added.
-
Inject the reconstituted bivalirudin into the infusion bag to achieve a final concentration of 5 mg/mL (e.g., add the contents of one reconstituted vial to the 45 mL remaining in the bag).[2][12]
-
The final solution should be a clear to slightly opalescent and colorless to slightly yellow solution. Visually inspect for particulate matter before administration.[12]
Caption: Workflow for the preparation of this compound infusion.
Anticoagulation Protocol for an Ex Vivo Circuit (e.g., ECMO)
Objective: To achieve and maintain therapeutic anticoagulation in an ex vivo circuit.
Procedure:
-
Baseline Measurements: Prior to initiating bivalirudin, obtain baseline coagulation parameters, including aPTT, ACT, and a complete blood count (CBC).[11]
-
Circuit Priming: For heparin-free circuits, bivalirudin can be added to the priming solution.[1][13] A common practice is to add a 50 mg bolus of bivalirudin to the circuit prime.[14]
-
Initiation of Bivalirudin:
-
Administer an initial bolus dose, if required by the specific protocol (see Table 1).
-
Immediately following the bolus, start a continuous intravenous infusion at the recommended rate (see Table 1).[2]
-
-
Monitoring and Dose Adjustment:
-
Measure ACT 5 minutes after the initial bolus and then every 30-60 minutes until a stable target is achieved.[1] For ECMO, ACT can be monitored every 2-4 hours.[10]
-
Monitor aPTT daily or as clinically indicated to guide infusion rate adjustments.[10]
-
Adjust the infusion rate based on the monitoring results to maintain the target therapeutic range (see Table 1).
-
-
Circuit Management:
-
It is crucial to avoid blood stagnation in any part of the circuit, as this can lead to localized depletion of bivalirudin and thrombus formation.[1][13]
-
Regularly flush any access ports or lines where stasis may occur.[13]
-
If hemofiltration is used, ensure continuous blood flow through the filter.[1][13]
-
-
Discontinuation: The bivalirudin infusion can be discontinued approximately 15 minutes before the termination of the ex vivo support, allowing for rapid clearance and restoration of normal hemostasis.[14]
Caption: General protocol for anticoagulation with Bivalirudin in an ex vivo circuit.
Important Considerations
-
Renal Impairment: Bivalirudin clearance is reduced in patients with renal insufficiency.[2] Dose adjustments, particularly for the maintenance infusion, are necessary for patients with a creatinine clearance of less than 30 mL/min.[2]
-
Heparin-Coated Circuits: The use of heparin-coated circuits with bivalirudin is generally avoided to prevent any confounding anticoagulant effects.[1][13]
-
Lack of a Reversal Agent: There is no specific pharmacological reversal agent for bivalirudin.[1] However, its short half-life means that its anticoagulant effect diminishes rapidly upon cessation of the infusion.
-
Monitoring Assays: While ACT and aPTT are commonly used, other assays such as the ecarin clotting time (ECT) and dilute thrombin time (dTT) can provide more specific measurements of bivalirudin's anticoagulant effect.[15][16]
Conclusion
This compound offers a valuable alternative to heparin for anticoagulation in ex vivo circuits, providing a predictable and controllable anticoagulant effect. Adherence to established protocols for preparation, administration, and monitoring is essential for its safe and effective use. The information provided in these application notes serves as a comprehensive resource for researchers and scientists in the field of drug development and extracorporeal circulation.
References
- 1. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bivalirudin in Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin Anticoagulation Dosing Protocol for Extracorporeal Membrane Oxygenation: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfusion.com [perfusion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acforum-excellence.org [acforum-excellence.org]
- 12. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. amsect.org [amsect.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bivalirudin TFA
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Bivalirudin Trifluoroacetate (TFA) and its related impurities using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Bivalirudin.
Introduction
Bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[1] It is used as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention.[2] The quality of Bivalirudin is critical for its safety and efficacy, necessitating a reliable analytical method to determine its purity and quantify any process-related impurities and degradation products. One of the common impurities is [Asp9]-bivalirudin, which can form as a result of degradation.[3]
This application note describes a robust RP-HPLC method for the separation and quantification of Bivalirudin from its potential impurities. The method utilizes a C18 stationary phase with a gradient elution of a mobile phase containing trifluoroacetic acid (TFA), which serves as an ion-pairing agent to improve peak shape and resolution of the peptide analytes.[4]
Experimental Protocol
Materials and Reagents
-
Bivalirudin TFA Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol (HPLC grade)[2]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm[3] |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 25.0 | 45 | 55 |
| 26.0 | 20 | 80 |
| 28.0 | 20 | 80 |
| 28.1 | 75 | 25 |
| 35.0 | 75 | 25 |
Preparation of Solutions
2.3.1. Diluent Preparation Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.
2.3.2. Standard Solution Preparation Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of about 1.0 mg/mL.
2.3.3. Sample Solution Preparation Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of about 1.0 mg/mL.[5]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the Standard Solution five times and evaluate the following parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0[6] |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% for 5 replicate injections[6][7] |
| Resolution (Rs) | ≥ 2.0 between Bivalirudin and the closest eluting impurity[8] |
| Theoretical Plates (N) | > 2000 for the Bivalirudin peak[7] |
Data Presentation
The chromatogram of the sample solution should be recorded, and the peak areas of Bivalirudin and all impurities should be integrated. The percentage of each impurity is calculated using the area normalization method.
Table 4: Representative Quantitative Data
| Peak Name | Retention Time (min) | Peak Area | % Area |
| [Asp9]-Bivalirudin | 11.8 | 15,600 | 0.45 |
| Bivalirudin | 12.5 | 3,450,000 | 98.99 |
| Unknown Impurity 1 | 13.2 | 9,800 | 0.28 |
| Unknown Impurity 2 | 14.1 | 6,300 | 0.18 |
| Total Impurities | 0.91 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpra.com [ijpra.com]
- 3. HPLC Analysis of Bivalirudin on Promix MP colum | SIELC Technologies [sielc.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN110208419B - Method for detecting impurities in bivalirudin - Google Patents [patents.google.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. pharmaguru.co [pharmaguru.co]
Bivalirudin TFA: Application Notes and Protocols for Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bivalirudin trifluoroacetate (TFA) and its dose-response effects in platelet aggregation studies. Detailed protocols for in vitro platelet aggregation assays are included to guide researchers in assessing the inhibitory potential of this direct thrombin inhibitor.
Introduction
Bivalirudin is a synthetic 20-amino acid peptide, analogous to hirudin, that acts as a specific and reversible direct thrombin inhibitor (DTI).[1] It binds to both the catalytic site and the anion-binding exosite I of circulating and clot-bound thrombin.[1][2][3] This dual-binding mechanism effectively prevents thrombin from cleaving fibrinogen and activating platelets, thus inhibiting thrombus formation.[2] Bivalirudin's predictable anticoagulant effect and short half-life of approximately 25 minutes make it a valuable tool in clinical settings, particularly during percutaneous coronary interventions (PCI).[3][4]
Mechanism of Action in Platelet Aggregation
Thrombin is the most potent activator of platelets, inducing aggregation through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4, on the platelet surface.[1][5] Bivalirudin exerts its antiplatelet effects by directly inhibiting thrombin, thereby preventing the activation of these receptors.[1] At therapeutic concentrations, bivalirudin has been shown to cause marked or complete inhibition of thrombin-induced platelet aggregation.[1][4]
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of Bivalirudin TFA on platelet aggregation induced by different agonists.
Table 1: Inhibition of Thrombin-Induced Platelet Activation
| Bivalirudin Concentration | Agonist (Thrombin) | Effect | Reference |
| 2.7 ± 0.5 µM | 50 nM | Marked inhibition of platelet aggregation | [1][4] |
| 8 µg/mL | 15 U/mL | Near-complete inhibition (1 ± 0.3% of platelets binding PAC-1, a marker of aggregation potential) | [6] |
| 14 µg/mL | 15 U/mL | Not explicitly quantified, but expected to be at least as effective as 8 µg/mL | [6] |
Table 2: Dose-Response Inhibition of Collagen-Induced Platelet Aggregation
| Bivalirudin Concentration (µmol/L) | Agonist (Collagen) | Inhibition of Aggregation (%) |
| 0 | 5 µg/mL | 0 |
| 0.1 | 5 µg/mL | ~20 |
| 0.3 | 5 µg/mL | ~50 |
| 1.0 | 5 µg/mL | ~80 |
| 3.0 | 5 µg/mL | ~95 |
Data in Table 2 is extrapolated from graphical representations in cited literature and should be considered approximate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of thrombin-induced platelet aggregation and a typical experimental workflow for assessing the inhibitory effect of bivalirudin.
Caption: Thrombin-Induced Platelet Aggregation Signaling Pathway and Bivalirudin's Point of Inhibition.
Caption: A generalized workflow for in vitro platelet aggregation studies with this compound.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
Materials:
-
Human whole blood
-
3.2% Sodium Citrate anticoagulant tubes
-
Centrifuge
Procedure:
-
Collect human whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used as a reference for 100% aggregation.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (in appropriate vehicle, e.g., saline)
-
Platelet agonist stock solution (e.g., Thrombin, Collagen)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette PRP into an aggregometer cuvette with a stir bar and place it in the heating block of the aggregometer for at least 5 minutes to equilibrate at 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate stirring and add the platelet agonist (e.g., Thrombin to a final concentration of 10-50 nM, or Collagen to a final concentration of 5 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls. The percentage inhibition of aggregation for each bivalirudin concentration is determined relative to the vehicle control. This data can then be used to plot a dose-response curve and calculate the IC50 value (the concentration of bivalirudin that inhibits 50% of the maximal platelet aggregation).
Conclusion
This compound is a potent inhibitor of thrombin- and collagen-induced platelet aggregation. The provided protocols and data offer a framework for researchers to investigate the antiplatelet effects of bivalirudin and other direct thrombin inhibitors in a laboratory setting. These studies are crucial for understanding the pharmacodynamics of such compounds and for the development of novel antithrombotic therapies.
References
- 1. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greater inhibitory effects of bivalirudin compared with unfractionated heparin plus eptifibitide on thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bivalirudin TFA in Respiratory Syncytial Virus (RSV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. Severe RSV infection is associated with significant inflammation, airway obstruction, and in some cases, activation of the coagulation cascade. Bivalirudin TFA, a direct thrombin inhibitor, has been investigated for its potential therapeutic role in mitigating the severity of RSV-induced lung disease. These application notes provide a summary of the current research, detailing the effects of this compound on key pathological markers of RSV infection and providing protocols for in vivo evaluation.
Mechanism of Action
This compound is a synthetic 20-amino acid peptide analog of hirudin, a potent and specific inhibitor of thrombin.[1] In the context of RSV infection, thrombin has been implicated in viral replication and the associated lung inflammation.[1] this compound exerts its effects by binding to and inactivating both free and clot-bound thrombin, thereby modulating the host's hemostatic and inflammatory responses to the virus.[1] Research suggests that Bivalirudin's antiviral activity against RSV stems from its ability to reduce viral replication, decrease the infiltration of inflammatory cells into the lungs, and normalize clotting parameters that are dysregulated during infection.[1]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound treatment in a neonatal mouse model of RSV infection. The data is based on the findings from a key study investigating the antiviral properties of Bivalirudin.[1]
Table 1: Effect of this compound on Viral Load and Lung Histopathology
| Parameter | RSV-Infected Group | RSV-Infected + this compound Group |
| Lung Viral Titer | Increased | Reduced[1] |
| Cellular Infiltration in Lung Tissue | Present[1] | Reduced[1] |
| Pneumocyte Nuclear Pyknosis | Observed[1] | Reduced |
Table 2: Modulation of Inflammatory Cytokines and Chemokines by this compound
| Cytokine/Chemokine | RSV-Infected Group | RSV-Infected + this compound Group |
| IL-1β | Increased[1] | Attenuated[1] |
| IL-5 | Increased[1] | Attenuated[1] |
| IL-6 | Increased[1] | Attenuated[1] |
| IL-13 | Increased[1] | Attenuated[1] |
| IL-33 | Increased[1] | Attenuated[1] |
| IFN-γ | Increased[1] | No significant change[1] |
| CXCL1 | Increased[1] | Attenuated[1] |
| CXCL2 | Increased[1] | Attenuated[1] |
| CCL5 | Increased[1] | Attenuated[1] |
Table 3: Impact of this compound on Inflammatory Signaling Genes
| Gene | RSV-Infected Group | RSV-Infected + this compound Group |
| TLR3 | Increased[1] | Decreased[1] |
| TLR7 | Increased[1] | Decreased[1] |
Table 4: Effect of this compound on Coagulation Parameters
| Parameter | RSV-Infected Group | RSV-Infected + this compound Group |
| D-dimer | Increased[1] | Normalized[1] |
| Soluble Thrombomodulin | Increased[1] | Normalized[1] |
Table 5: Regulation of MicroRNAs by this compound in RSV Infection
| microRNA | RSV-Infected Group | RSV-Infected + this compound Group |
| miR-136 | Increased[1] | No significant change[1] |
| miR-30b | Increased[1] | No significant change[1] |
| let-7i | Increased[1] | No significant change[1] |
| miR-221 | Decreased[1] | No significant change[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in an RSV research setting, based on established protocols.
In Vivo Neonatal Mouse Model of RSV Infection
This protocol describes the establishment of an RSV infection model in neonatal mice to study the effects of this compound.
Materials:
-
Pregnant C57BL/6 mice
-
Respiratory Syncytial Virus (RSV) strain
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Calibrated micropipettes
Procedure:
-
House pregnant C57BL/6 mice under specific pathogen-free conditions.
-
Use neonatal mice aged 5-7 days for the experiment.
-
Divide the neonatal mice into four groups:
-
Control (intranasal administration of sterile PBS)
-
RSV-infected (intranasal administration of RSV)
-
RSV-infected + this compound
-
This compound only
-
-
Anesthetize the neonatal mice lightly using isoflurane.
-
For the RSV-infected groups, intranasally inoculate each pup with a predetermined dose of RSV suspended in sterile PBS.
-
For the treatment group, administer this compound intravenously at a dose of 2 mg/kg/day for the duration of the study (e.g., 2 weeks).[1]
-
Monitor the mice daily for signs of illness, including weight loss and respiratory distress.
-
At the end of the experimental period, euthanize the mice and collect lung tissue and blood samples for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the mRNA levels of inflammatory signaling genes (TLR3, TLR7) and microRNAs in lung tissue.
Materials:
-
Collected lung tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Specific primers for TLR3, TLR7, miR-136, miR-30b, let-7i, miR-221, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Homogenize the collected lung tissue samples.
-
Extract total RNA from the homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the different experimental groups.
Histopathological Analysis of Lung Tissue
This protocol describes the preparation and staining of lung tissue sections for the evaluation of RSV-induced pathology.
Materials:
-
Collected lung tissue
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Fix the collected lung tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed it in paraffin blocks.
-
Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Dehydrate and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope to assess for histopathological changes, such as cellular infiltration, inflammation, and damage to the lung parenchyma.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of RSV infection and the inhibitory role of this compound.
Caption: Experimental workflow for evaluating this compound in an RSV neonatal mouse model.
References
Bivalirudin TFA for preventing thrombosis in extracorporeal membrane oxygenation (ECMO) models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bivalirudin Trifluoroacetate (TFA) as an anticoagulant in experimental models of Extracorporeal Membrane Oxygenation (ECMO). The following sections detail the mechanism of action of bivalirudin, protocols for in vitro and in vivo ECMO models, and guidance on data interpretation.
Introduction
Extracorporeal membrane oxygenation (ECMO) is a life-saving therapy for patients with severe cardiac and/or respiratory failure. However, the exposure of blood to the artificial surfaces of the ECMO circuit triggers the coagulation cascade, leading to a high risk of thrombosis.[1] Systemic anticoagulation is therefore essential.[2] Bivalirudin, a direct thrombin inhibitor, has emerged as a promising alternative to unfractionated heparin (UFH) for anticoagulation during ECMO.[3] It offers a more predictable anticoagulant response and is not associated with heparin-induced thrombocytopenia (HIT).[4][5] These characteristics make bivalirudin an attractive candidate for investigation in preclinical ECMO models to further understand its efficacy and safety profile.
Mechanism of Action of Bivalirudin
Bivalirudin is a synthetic 20-amino acid peptide that directly inhibits thrombin by binding to both its catalytic site and the anion-binding exosite.[6][7] This binding is reversible, as thrombin can slowly cleave the bivalirudin molecule, leading to a restoration of thrombin activity.[8] Unlike heparin, bivalirudin's anticoagulant effect is independent of antithrombin and it can inhibit both circulating and clot-bound thrombin.[8][9]
Data Presentation
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Anticoagulant Effect of Bivalirudin
| Concentration (µg/mL) | Thrombin Peak Level Reduction (Actin Activation) | Thrombin Peak Level Reduction (Tissue Factor Activation) |
| 1.5 | 21.5% ± 9.2% | - |
| 30 | 69.9% ± 12.3% | 29.4% ± 6.2% |
| Data from an in vitro study using platelet-poor plasma.[10] |
Table 2: Anticoagulation and Thrombosis in a Rat ECMO Model (Heparin Control)
| Heparin Dose | Mean ACT (seconds) | Mock-Oxygenator Thrombus Weight (g) |
| Low Dose (15 IU/kg/h) | 120 - 200 | 0.02 ± 0.006 |
| High Dose (50 IU/kg/h for 1h, then 25 IU/kg/h) | 152 - 220 | 0.003 ± 0.001 |
| Data from a study establishing a rat model of ECMO thrombosis.[4][7] |
Table 3: Clinical Dosing and Monitoring of Bivalirudin in ECMO
| Patient Population | Loading Dose | Maintenance Infusion Rate | Monitoring Parameter | Target Range |
| Adults | Not always used | 0.05 - 1.75 mg/kg/h | aPTT | 45-88 seconds |
| Adults | Not always used | 0.1 - 0.5 mg/kg/h | ACT | 180-220 seconds |
| Pediatrics | 0.05 - 0.25 mg/kg | 0.05 - 0.25 mg/kg/h | aPTT | 60-100 seconds (age-dependent) |
| Compiled from multiple clinical sources.[10][11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Thrombosis Models
1. Chandler Loop Model
The Chandler loop is a simple in vitro model to assess the thrombogenicity of biomaterials under dynamic conditions.
-
Protocol:
-
A loop of tubing (e.g., PVC) is created, and the test material is inserted into the loop.[14]
-
The loop is partially filled with fresh whole blood containing the anticoagulant to be tested (e.g., this compound).[14]
-
The loop is placed in a water bath at 37°C and rotated to induce blood flow.[14]
-
After a set period, the test material is removed, and the thrombus formed is weighed.[14]
-
Blood samples can be taken to measure platelet count and other hematological parameters.[14]
-
-
Application with this compound:
-
Prepare a stock solution of this compound in sterile water or saline.
-
Spike whole blood with varying concentrations of this compound to determine the optimal concentration for preventing thrombosis on the test material. Based on in vitro data, a starting range of 1.5 to 30 µg/mL can be explored.[10]
-
2. Badimon Perfusion Chamber
The Badimon perfusion chamber is an ex vivo model that assesses thrombosis under more physiologically relevant flow conditions.[15][16]
-
Protocol:
-
The perfusion chamber contains a thrombogenic substrate (e.g., porcine aorta).[17]
-
Native whole blood from a human or large animal is perfused through the chamber at a controlled flow rate, simulating arterial or venous shear stress.[15][16][17]
-
The amount of thrombus formed on the substrate is quantified using imaging techniques.[16]
-
-
Application with this compound:
-
This compound can be administered to the blood donor animal before blood collection or added to the blood reservoir perfusing the chamber.
-
The effect of different bivalirudin concentrations on thrombus formation can be compared to a control (e.g., heparin or saline).
-
In Vivo ECMO Models
1. Rat Model of ECMO Thrombosis
This model is a cost-effective way to study anticoagulation in a small animal.[4][7]
-
Circuit Setup:
-
Protocol:
-
Anesthetize the rat and cannulate the appropriate artery and vein.[4]
-
Initiate ECMO at a set flow rate (e.g., 1.9 mL/min).[7]
-
Administer the anticoagulant. For bivalirudin, a continuous infusion would be appropriate. A starting dose could be extrapolated from clinical data, considering the shorter half-life in animals.
-
Monitor physiological parameters such as mean arterial pressure and blood gases.[4][7]
-
The experiment can run for a set duration (e.g., 8 hours) or until the mock-oxygenator fails due to thrombosis.[7]
-
Assess thrombosis by measuring the weight of the thrombus in the mock-oxygenator and the change in blood flow resistance.[4][7]
-
2. Porcine Pediatric ECMO Model
This model more closely mimics the physiology of human infants.[8]
-
Circuit Setup:
-
Protocol:
-
Anesthetize the piglet and perform a surgical cutdown for cannulation.[8]
-
Initiate VA-ECMO with a target flow rate (e.g., 80 mL/kg/min).[8]
-
Administer the anticoagulant. For bivalirudin, a loading dose followed by a continuous infusion, similar to clinical protocols, can be tested.
-
Monitor arterial blood gases, hematocrit, and coagulation parameters (e.g., ACT, aPTT, ROTEM) at regular intervals.[8]
-
The experiment can run for an extended period (e.g., 20 hours).[8]
-
At the end of the experiment, inspect the oxygenator and circuit for evidence of thrombosis.[8]
-
Monitoring and Data Interpretation
-
Coagulation Assays: Activated Clotting Time (ACT) and Activated Partial Thromboplastin Time (aPTT) are commonly used to monitor bivalirudin's effect, although their correlation with drug concentration can be poor.[17] Dilute Thrombin Time (dTT) and chromogenic anti-factor IIa assays may provide more accurate assessments of bivalirudin concentration.[17]
-
Thrombosis Assessment: In in vitro models, the primary endpoint is often the weight or size of the thrombus. In in vivo models, this can be supplemented with measures of circuit resistance and inspection of the oxygenator and tubing post-experiment.
-
Hematological Parameters: Monitoring platelet count is crucial, as a decrease can indicate platelet consumption in thrombus formation.
Conclusion
This compound presents a promising alternative to heparin for preventing thrombosis in ECMO. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate its efficacy and safety in a controlled, preclinical setting. Further studies are needed to establish optimal dosing and monitoring strategies for bivalirudin in the context of ECMO.
References
- 1. Current Understanding of How Extracorporeal Membrane Oxygenators Activate Haemostasis and Other Blood Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpccrn.org [cpccrn.org]
- 3. Frontiers | Is it time to switch to bivalirudin for ECMO anticoagulation? [frontiersin.org]
- 4. Establishment and evaluation of a rat model of extracorporeal membrane oxygenation (ECMO) thrombosis using a 3D-printed mock-oxygenator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalirudin in Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticoagulant | Establishment and evaluation of a rat model of extracorporeal membrane oxygenation (ECMO) thrombosis using a 3D-printed mock-oxygenator | springermedicine.com [springermedicine.com]
- 8. Coagulopathy Characterized by Rotational Thromboelastometry in a Porcine Pediatric ECMO Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Bivalirudin During Adult Extracorporeal Membrane Oxygenation: A Retrospective Characterization of Dosing, Efficacy and Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Bivalirudin TFA precipitation in buffers
Welcome to the technical support center for Bivalirudin Trifluoroacetate (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Bivalirudin TFA in buffer solutions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: Bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[1] It is often supplied as a trifluoroacetate (TFA) salt, which results from its purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC). Precipitation is a concern because it leads to an inaccurate concentration of the active peptide in your solution, which can significantly impact experimental results. The formation of precipitates can also indicate degradation or aggregation of the peptide.
Q2: What are the key factors that influence the solubility of this compound?
A2: The solubility of this compound, like other peptides, is influenced by several factors:
-
pH: The pH of the buffer solution is critical. Bivalirudin's net charge changes with pH, affecting its interaction with the solvent.
-
Ionic Strength: The concentration of salts in the buffer can impact solubility. High salt concentrations can sometimes lead to "salting out" and precipitation.
-
Buffer Composition: The specific ions in the buffer can interact with the peptide and influence its solubility.
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat can degrade the peptide.
-
Concentration: Higher concentrations of this compound are more prone to precipitation.
Q3: In what pH range is Bivalirudin most stable?
A3: Aqueous solutions of Bivalirudin have been shown to be most stable in a pH range of 3 to 4.[2] Deviating significantly from this range can lead to decreased stability and an increased risk of precipitation or degradation.
Q4: What is the role of the TFA counter-ion in solubility and potential precipitation?
A4: The trifluoroacetate (TFA) counter-ion is associated with the positively charged residues of the Bivalirudin peptide. While it aids in the initial handling of the lyophilized powder, it can sometimes contribute to precipitation, especially when the peptide is reconstituted in certain buffers. In some instances, exchanging the TFA salt for a different salt, like acetate or hydrochloride, can improve solubility and stability for specific applications.
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation with your this compound solutions, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution in buffer | Incorrect pH: The buffer pH may be close to the isoelectric point (pI) of Bivalirudin, where its net charge is minimal, leading to aggregation and precipitation. | First, determine the net charge of Bivalirudin at your working pH. Bivalirudin is a basic peptide, so it is more soluble in acidic conditions. Try dissolving in a small amount of a dilute acidic solution (e.g., 10% acetic acid) before diluting with your buffer. |
| High Buffer Ionic Strength: High salt concentrations can decrease the solubility of the peptide. | Prepare a stock solution of Bivalirudin in sterile water or a low ionic strength buffer first. Then, add this stock solution to your final experimental buffer. | |
| Incompatible Buffer Ions: Certain buffer ions may interact unfavorably with the peptide or the TFA counter-ion. | If possible, test the solubility in a few different buffer systems (e.g., citrate, acetate) to find the most compatible one. | |
| Solution becomes cloudy over time | pH Shift: The pH of the solution may have changed over time, moving towards the pI of the peptide. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment. |
| Aggregation: Peptides can self-associate and aggregate over time, especially at higher concentrations. | Prepare fresh solutions before use. If storage is necessary, filter the solution and store at 2-8°C for up to 24 hours.[3] For longer-term storage, consider preparing aliquots and freezing at -20°C or -80°C. | |
| Difficulty dissolving the lyophilized powder | Hydrophobicity: Although Bivalirudin has charged residues, its overall structure may have hydrophobic regions that hinder dissolution in aqueous buffers. | Try dissolving the peptide in a small amount of an organic solvent like DMSO first. Then, slowly add this solution to your aqueous buffer with gentle stirring. |
| Insufficient Mixing: The powder may not be fully dispersed and wetted. | Gently vortex or sonicate the solution to aid dissolution. Avoid vigorous shaking, which can cause foaming and denaturation. |
Experimental Protocols
Protocol for Determining the Net Charge of Bivalirudin
To select an appropriate buffer pH, it is helpful to estimate the net charge of the Bivalirudin peptide at a given pH.
Materials:
-
Amino acid sequence of Bivalirudin: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu
-
pKa values for the ionizable groups of amino acids.
Methodology:
-
Identify Ionizable Groups: List all the amino acid residues with ionizable side chains (Asp, Glu, Arg, Tyr), the N-terminal amino group, and the C-terminal carboxyl group.
-
Assign Charges at a Given pH:
-
For acidic groups (Asp, Glu, C-terminus), the charge is -1 if the pH is above their pKa and 0 if the pH is below their pKa.
-
For basic groups (Arg, N-terminus), the charge is +1 if the pH is below their pKa and 0 if the pH is above their pKa.
-
For the Tyrosine side chain, the charge is 0 at physiological pH.
-
-
Calculate the Net Charge: Sum the charges of all the ionizable groups at your desired experimental pH. A positive net charge suggests better solubility in acidic buffers, while a negative net charge suggests better solubility in basic buffers.
Protocol for Preparing a Stable this compound Solution
This protocol provides a systematic approach to dissolving this compound to minimize the risk of precipitation.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Your target experimental buffer
-
(Optional) 10% Acetic Acid or 0.1 M Ammonium Bicarbonate
-
(Optional) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Initial Solubility Test: Before preparing your final solution, test the solubility of a small amount of the lyophilized powder.
-
Aqueous Dissolution (Primary Method): a. Add a small amount of sterile water to the vial to create a concentrated stock solution. b. Gently vortex or sonicate to dissolve the powder. c. Visually inspect for any undissolved particles. d. If the solution is clear, you can proceed to dilute it with your target buffer.
-
pH-Adjusted Dissolution (If aqueous dissolution fails): a. Based on the calculated net charge, if Bivalirudin is expected to be more soluble at a lower pH, add a small volume of 10% acetic acid to the powder to dissolve it. b. If it is expected to be more soluble at a higher pH, use a dilute solution of ammonium bicarbonate. c. Once dissolved, slowly add this solution to your target buffer while gently stirring.
-
Organic Solvent Dissolution (For highly hydrophobic peptides or if other methods fail): a. Dissolve the lyophilized powder in a minimal amount of DMSO. b. Once fully dissolved, add this solution dropwise to your stirred experimental buffer. Be aware that high concentrations of DMSO can affect some biological assays.
-
Final Preparation: a. After dilution in your final buffer, visually inspect the solution for any signs of precipitation. b. If the solution is clear, it is ready for use. If any precipitate is observed, you may need to reconsider your buffer composition or Bivalirudin concentration.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
Optimizing Bivalirudin TFA Concentration for Activated Partial Thromboplastin Time (aPTT) Assays: A Technical Guide
Bivalirudin TFA (Trifluoroacetate) is a potent and specific direct thrombin inhibitor used in various research and drug development applications. The activated partial thromboplastin time (aPTT) assay is a common method to assess its anticoagulant activity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound concentration for their aPTT assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bivalirudin?
A1: Bivalirudin is a synthetic 20-amino acid peptide that directly and reversibly inhibits thrombin, a key enzyme in the coagulation cascade.[1] It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.[1] Unlike heparin, bivalirudin's action is independent of antithrombin III and can inhibit both circulating and clot-bound thrombin.[2]
Q2: Why is the aPTT assay used to measure Bivalirudin activity?
A2: The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. Since bivalirudin directly inhibits thrombin, which is central to the common pathway, its presence prolongs the aPTT in a concentration-dependent manner.[3] This makes the aPTT a useful tool for assessing the anticoagulant effect of bivalirudin in vitro.
Q3: What is the expected relationship between this compound concentration and aPTT prolongation?
A3: In general, as the concentration of this compound increases, the aPTT will become prolonged. However, the relationship is not always linear, especially at higher concentrations where a plateau effect may be observed.[4] The exact correlation can vary depending on the specific aPTT reagent and coagulation analyzer used.[5] In vitro studies using pooled normal plasma have shown that bivalirudin concentrations between 0.2 to 1.5 µg/mL typically correlate with a 1.5 to 2.5 times prolongation of the baseline aPTT.[6]
Q4: How should this compound be prepared for an aPTT assay?
A4: this compound is typically available as a lyophilized powder.[7] For in vitro assays, it should be reconstituted in a suitable buffer, such as sterile water or a buffered saline solution (e.g., PBS), to create a stock solution. This stock solution can then be serially diluted to the desired concentrations for spiking into plasma samples. It is crucial to ensure complete dissolution of the powder.
Q5: What are the critical pre-analytical variables to consider for the plasma sample?
A5: Proper sample collection and handling are paramount for accurate aPTT results. Use platelet-poor plasma collected in 3.2% sodium citrate tubes.[8] The ratio of blood to anticoagulant is critical, and tubes should be filled to at least 90% capacity.[8] Double centrifugation is recommended to ensure the plasma is platelet-free (platelet count <10,000/µL), as residual platelets can affect results.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in aPTT results at the same this compound concentration | - Inconsistent pipetting or mixing techniques.- Temperature fluctuations during the assay.- Variation in plasma lots or individual donor plasma.- Instability of reconstituted this compound. | - Use calibrated pipettes and ensure thorough but gentle mixing.- Maintain a constant 37°C incubation temperature.- Use pooled normal plasma to minimize individual variability.- Prepare fresh this compound dilutions for each experiment. |
| Shorter than expected aPTT prolongation | - Incorrectly calculated this compound concentration.- Degradation of this compound.- Presence of interfering substances in the plasma sample.- Use of an aPTT reagent with low sensitivity to direct thrombin inhibitors. | - Verify the molecular weight of this compound (includes the trifluoroacetate counterion) for accurate concentration calculations.- Store stock solutions appropriately (e.g., at -20°C or below) and avoid repeated freeze-thaw cycles.- Ensure plasma samples are free from hemolysis, lipemia, or bilirubin, which can interfere with the assay.[5]- Consult the reagent manufacturer's specifications or test different aPTT reagents to find one with optimal sensitivity. |
| Longer than expected aPTT prolongation or "no clot" detected | - this compound concentration is too high, leading to complete inhibition of clotting.- Low fibrinogen levels in the plasma sample.- Contamination of the plasma sample with other anticoagulants. | - Perform serial dilutions to test a lower range of this compound concentrations.- Measure the fibrinogen concentration of the plasma pool to ensure it is within the normal range.- Use fresh, properly collected plasma to avoid contamination. |
| Poor linearity in the concentration-response curve | - Plateau effect at high this compound concentrations.- Suboptimal assay conditions (e.g., incubation times).- Potential for pH shift in the plasma upon addition of this compound solution. | - Adjust the concentration range to focus on the linear portion of the curve.- Optimize incubation times for the aPTT reagent and plasma as per the manufacturer's instructions.- Ensure the buffer used to dissolve this compound does not significantly alter the final pH of the plasma-reagent mixture. Plasma pH should be maintained around 7.4 for optimal coagulation. |
| Precipitation observed when adding this compound to plasma | - Poor solubility of this compound at the tested concentration.- Use of an inappropriate solvent for the stock solution. | - Ensure the final concentration in plasma does not exceed the solubility limit. Consider preparing a more dilute stock solution.- Reconstitute this compound in a recommended solvent like sterile water or DMSO before further dilution in an aqueous buffer. |
Data Presentation
Table 1: Example of Expected aPTT Prolongation with Bivalirudin in Pooled Normal Plasma
| Bivalirudin Concentration (µg/mL) | aPTT (seconds) - Median (Interquartile Range) | aPTT Ratio (Compared to Baseline) |
| 0.0 | 32.5 (31.0 - 34.0) | 1.0 |
| 0.1 | 40.5 (38.5 - 42.5) | 1.25 |
| 0.2 | 50.0 (47.0 - 53.0) | 1.54 |
| 0.4 | 68.0 (64.0 - 72.0) | 2.09 |
| 0.8 | 95.0 (89.0 - 101.0) | 2.92 |
| 1.0 | >110 | >3.38 |
| 1.2 | >120 (no clot) | >3.69 |
Note: This table is compiled from literature data and is for illustrative purposes only.[3] Actual results will vary depending on the specific aPTT reagent, coagulation analyzer, and plasma pool used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate the required amount of this compound powder based on its molecular weight (including the TFA salt) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Reconstitute the this compound powder in an appropriate solvent (e.g., sterile water for injection or DMSO) to the desired stock concentration. Ensure complete dissolution by gentle vortexing.
-
Prepare a series of working solutions by serially diluting the stock solution in a suitable assay buffer (e.g., HEPES-buffered saline). The concentrations of these working solutions should be 10-fold higher than the final desired concentrations in the plasma.
-
Store stock and working solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Generation of a this compound Concentration-Response Curve using the aPTT Assay
-
Thaw pooled normal plasma and aPTT reagent at 37°C.
-
Prepare a series of spiked plasma samples by adding 1 part of each this compound working solution to 9 parts of pooled normal plasma (e.g., 10 µL of working solution + 90 µL of plasma). This will result in the desired final concentrations of this compound. Include a control sample with buffer only.
-
Pre-warm the spiked plasma samples to 37°C for a specified time (e.g., 3 minutes).
-
Initiate the aPTT reaction according to the manufacturer's instructions for your specific reagent and coagulation analyzer. This typically involves adding the aPTT reagent to the plasma, incubating for a defined period, and then adding calcium chloride to initiate coagulation.
-
Record the clotting time in seconds for each concentration.
-
Plot the aPTT (in seconds) versus the this compound concentration (µg/mL) to generate a concentration-response curve.
Visualizations
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Experimental workflow for aPTT assay with this compound.
Caption: Troubleshooting decision tree for unexpected aPTT results.
References
- 1. www1.wfh.org [www1.wfh.org]
- 2. oatext.com [oatext.com]
- 3. accordhealthcare.us [accordhealthcare.us]
- 4. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 5. researchgate.net [researchgate.net]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Bivalirudin TFA in Chromogenic Assays: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Bivalirudin Trifluoroacetate (TFA) in chromogenic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do my activated Partial Thromboplastin Time (aPTT) results show poor correlation with the Bivalirudin TFA dose I'm using?
A1: This is a well-documented issue. The aPTT assay is a global test of the intrinsic and common coagulation pathways and its response to direct thrombin inhibitors like bivalirudin can be unreliable.[1][2] Studies have shown a very weak correlation between the bivalirudin dose and aPTT results.[3] This poor correlation can lead to over- or under-anticoagulation if aPTT is used for monitoring.[3] Factors such as elevated Factor VIII and fibrinogen levels in patients can interfere with the aPTT assay, making it an inaccurate measure of bivalirudin's anticoagulant effect.
Q2: What are the recommended alternative assays for monitoring this compound?
A2: For more accurate and reliable monitoring of bivalirudin's anticoagulant effect, chromogenic anti-IIa assays and dilute Thrombin Time (dTT) assays are recommended.[2][4] These assays demonstrate a stronger and more linear correlation with bivalirudin concentration compared to the aPTT.[2][3] The International Society on Thrombosis and Haemostasis (ISTH) guidelines also recommend monitoring bivalirudin using aPTT, chromogenic diluted thrombin time (dTT), and anti-IIa assays.[5]
Q3: My chromogenic assay results for this compound seem inaccurate. What could be the cause?
A3: Inaccurate results in chromogenic assays when using this compound can be attributed to several factors, most notably pre-analytical variables such as hemolysis, icterus (high bilirubin), and lipemia (high lipids) in the plasma sample.[6] These substances can interfere with the optical measurements of the assay. For instance, marked hemolysis or high bilirubin levels can falsely decrease bivalirudin levels, while significant lipemia may falsely increase them.[4]
Q4: How does this compound affect other coagulation assays?
A4: this compound, as a direct thrombin inhibitor, can prolong other clotting-based assays besides the aPTT. It is known to elevate the prothrombin time/international normalized ratio (PT/INR).[7] This is an important consideration when transitioning patients from bivalirudin to a vitamin K antagonist like warfarin, as the INR will be influenced by both drugs. In such cases, a chromogenic factor X assay can be used to monitor the effect of warfarin without interference from bivalirudin.[7]
Q5: Is there a difference in assay performance between this compound and other forms of bivalirudin?
A5: The anticoagulant activity of bivalirudin is determined by the bivalirudin molecule itself, which directly inhibits thrombin. The trifluoroacetate (TFA) salt is a counterion used in the synthesis and purification of the peptide. While the TFA salt form is common for research and pharmaceutical use, the primary considerations for assay performance relate to the bivalirudin peptide's interaction with the assay components and potential interferences in the sample matrix. The core issues of assay selection and interference are generally applicable to bivalirudin regardless of the salt form.
Troubleshooting Guides
Issue 1: Unexpectedly Low Bivalirudin Levels in Chromogenic Assays
| Potential Cause | Troubleshooting Steps |
| Hemolysis in the sample | Visually inspect the plasma for a reddish tint. If hemolysis is suspected, recollect the sample, ensuring proper phlebotomy technique to minimize red blood cell lysis. High concentrations of free hemoglobin can interfere with the chromogenic signal. |
| Icterus (high bilirubin) in the sample | Visually inspect the plasma for a dark yellow or brownish color. High bilirubin levels can absorb light at the same wavelength as the chromogenic substrate, leading to falsely low readings. Consider using an analyzer with the capability to measure at a different wavelength to minimize this interference. |
| Improper sample handling or storage | Ensure that blood samples are collected in the correct anticoagulant tube (e.g., 3.2% sodium citrate), properly mixed, and centrifuged promptly to obtain platelet-poor plasma. For storage, follow the assay manufacturer's instructions, which typically involve freezing at -20°C or below. |
| Incorrect assay calibration | Verify that the assay has been calibrated recently and correctly according to the manufacturer's protocol. Use fresh, properly stored calibrators. |
Issue 2: Unexpectedly High Bivalirudin Levels in Chromogenic Assays
| Potential Cause | Troubleshooting Steps |
| Lipemia in the sample | Visually inspect the plasma for a milky or cloudy appearance. High levels of lipids can cause light scattering, leading to falsely elevated absorbance readings. To mitigate this, high-speed centrifugation of the sample can be employed to separate the lipid layer. |
| Incorrect sample dilution | Ensure that the plasma sample is diluted correctly according to the assay protocol. An incorrect dilution factor will lead to erroneous concentration calculations. |
| Reagent preparation errors | Double-check the preparation and reconstitution of all assay reagents. Errors in reagent concentration can significantly impact the assay's performance. |
Data on Common Interferences
While exact quantitative interference data can be instrument and reagent specific, the following table summarizes the general effects of common interfering substances on bivalirudin chromogenic assays. It is always recommended to consult the specific assay and instrument manuals for detailed interference thresholds.
| Interfering Substance | Effect on Bivalirudin Measurement | Mechanism of Interference |
| Hemolysis (Free Hemoglobin) | Falsely decreased | Spectral interference, as hemoglobin absorbs light near the wavelength used for chromogenic detection. |
| Icterus (Bilirubin) | Falsely decreased | Spectral interference due to bilirubin's absorbance profile overlapping with that of the chromogenic substrate. |
| Lipemia (Triglycerides) | Falsely increased | Light scattering by lipid particles, leading to an apparent increase in absorbance. |
Experimental Protocols
Protocol 1: Chromogenic Anti-IIa Assay for Bivalirudin
This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions for the chosen reagent kit and automated coagulation analyzer.
Principle: This is a kinetic chromogenic assay. A known amount of human alpha-thrombin is added to the test plasma, where it is inhibited by the bivalirudin present. The residual thrombin then cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is inversely proportional to the bivalirudin concentration in the plasma.
Materials:
-
Automated coagulation analyzer
-
Chromogenic anti-IIa assay kit for direct thrombin inhibitors (containing human α-thrombin, thrombin-specific chromogenic substrate, and assay buffer)
-
Bivalirudin calibrators and controls
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate
Procedure:
-
Sample Preparation: Centrifuge citrated whole blood at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Instrument Setup: Program the automated coagulation analyzer with the assay parameters as specified by the reagent manufacturer. This includes incubation times, reagent volumes, and measurement wavelengths (typically 405 nm).
-
Calibration: Run the bivalirudin calibrators to generate a standard curve. The instrument software will typically plot the rate of absorbance change against the known calibrator concentrations.
-
Quality Control: Assay the bivalirudin controls to ensure the accuracy and precision of the calibration curve. The control values should fall within the manufacturer's specified ranges.
-
Patient Sample Analysis: a. The analyzer will automatically pipette a specific volume of patient plasma into a cuvette. b. The plasma is then incubated with a pre-determined amount of human α-thrombin. c. After the incubation period, the chromogenic substrate is added. d. The analyzer measures the change in absorbance over time at 405 nm.
-
Calculation: The bivalirudin concentration in the patient sample is automatically calculated by the instrument's software by interpolating the result from the calibration curve.
Protocol 2: Dilute Thrombin Time (dTT) Assay for Bivalirudin
This protocol is a generalized procedure and should be adapted based on the specific manufacturer's instructions.
Principle: The dTT is a clot-based assay. A standardized, low concentration of thrombin is added to diluted patient plasma. The time to clot formation is measured. The presence of a direct thrombin inhibitor like bivalirudin will prolong this clotting time in a concentration-dependent manner.
Materials:
-
Automated coagulation analyzer with clot-detection capabilities
-
Dilute Thrombin Time reagent kit (containing a low concentration of human or bovine thrombin)
-
Bivalirudin calibrators and controls
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate
-
Imidazole buffer or other specified diluent
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described in Protocol 1.
-
Sample Dilution: Dilute the patient plasma with the provided buffer (e.g., 1:10 dilution).
-
Instrument Setup: Program the automated coagulation analyzer for the dTT assay.
-
Calibration: Run the bivalirudin calibrators to generate a standard curve, plotting the clotting time against the known bivalirudin concentrations.
-
Quality Control: Run the bivalirudin controls to validate the calibration curve.
-
Patient Sample Analysis: a. The analyzer pipettes the diluted patient plasma into a cuvette. b. The thrombin reagent is added to initiate clotting. c. The time to fibrin clot formation is measured by the instrument's optical or mechanical clot detection system.
-
Calculation: The bivalirudin concentration is determined from the calibration curve based on the measured clotting time.
Visualizations
Caption: Bivalirudin's direct inhibition of thrombin.
Caption: Troubleshooting workflow for inaccurate results.
References
- 1. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT OF HEPARIN AND BIVALIRUDIN ON THE KINETICS OF CLOT FORMATION: VISCOELASTIC COAGULATION TESTING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 5. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Coagulation Test Detects Anticoagulation Resistance and Is Associated With Thrombotic Events in Pediatric Patients Requiring Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin – UW Medicine Anticoagulation Services [sites.uw.edu]
Bivalirudin TFA lot-to-lot variability and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bivalirudin Trifluoroacetate (TFA). Lot-to-lot variability of this synthetic peptide anticoagulant can significantly impact experimental outcomes. This resource aims to address common issues and provide guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What is Bivalirudin TFA and why is the TFA salt form used?
A1: Bivalirudin is a synthetic 20-amino acid peptide that is a direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2] It is widely used as an anticoagulant.[1] The trifluoroacetate (TFA) salt form is a common consequence of the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used for cleavage of the peptide from the resin and as a counter-ion in reverse-phase HPLC.[3]
Q2: What are the primary sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability in this compound can arise from several factors:
-
Purity and Impurity Profile: The manufacturing and purification processes can result in various impurities, such as deamidated, oxidized, truncated (e.g., 12-20-Bivalirudin), and diastereomeric forms of Bivalirudin.[1] Key process impurities that are often monitored include D-Phe¹²-Bivalirudin and Asp⁹-Bivalirudin.[1][4]
-
Trifluoroacetic Acid (TFA) Content: The amount of residual TFA can vary between lots. The FDA has noted a range of trifluoroacetic acid composition in Bivalirudin drug substance from 1.7 to 2.6 equivalents.[5] This variation in counter-ion content can alter the net peptide content and introduce experimental artifacts.[3]
-
Water Content: Bivalirudin is hygroscopic, meaning it can absorb moisture from the atmosphere.[5] Variations in water content can affect the accurate weighing of the peptide and, consequently, the final concentration of solutions.
-
Degradation Products: Improper storage or handling can lead to the degradation of the peptide, introducing further variability.[5]
Q3: How can lot-to-lot variability of this compound impact my experiments?
A3: The impact of lot-to-lot variability can be significant and multifaceted:
-
Inconsistent Anticoagulant Activity: Variations in purity and the presence of inactive or less active impurities can lead to inconsistent results in anticoagulant assays (e.g., aPTT, ACT, dTT).[6][7]
-
Cell-Based Assay Artifacts: Residual TFA has been shown to affect cell proliferation, sometimes inhibiting and at other times promoting cell growth.[8] It can also act as an allosteric modulator of certain receptors, such as the glycine receptor.[8]
-
Physicochemical Property Alterations: The TFA counter-ion can influence the secondary structure of the peptide and its solubility.[8] It can also lower the pH of your experimental solutions, potentially affecting assay performance.
-
Spectroscopic Interference: TFA has a strong absorbance band around 1670 cm⁻¹ which can interfere with Fourier-transform infrared (FTIR) spectroscopy used for secondary structure analysis of peptides.[9]
Troubleshooting Guides
This section provides practical guidance for common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Anticoagulation Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Lower than expected anticoagulant activity. | Impurity Profile: The lot may contain a higher percentage of inactive or less active impurities. Incorrect Peptide Quantification: Overestimation of the active peptide concentration due to unaccounted for TFA and water content. | 1. Verify Certificate of Analysis (CoA): Check the purity and impurity profile for the specific lot. 2. Quantify Net Peptide Content: If not provided by the manufacturer, consider performing amino acid analysis or quantifying the TFA content to determine the net peptide amount. 3. Use a Reference Standard: If available, compare the activity of your current lot to a well-characterized reference standard. 4. Assay Controls: Ensure that your assay controls are performing as expected. |
| Higher than expected anticoagulant activity. | Higher Purity: The lot may have a higher purity than previous lots. Peptide Quantification Error: Underestimation of the active peptide concentration. | 1. Review CoA: Compare the purity of the current lot with previous lots. 2. Re-evaluate Weighing and Dilution: Double-check all calculations and ensure accurate weighing, accounting for the non-peptide components (TFA, water). |
| High variability between replicate experiments. | Assay Variability: Inherent variability in coagulation assays (e.g., aPTT).[7] Sample Handling: Inconsistent sample preparation, including timing and temperature. Reagent Issues: Degradation of assay reagents. | 1. Optimize Assay Protocol: For assays like aPTT, consider using more specific assays like chromogenic anti-IIa or dilute Thrombin Time (dTT) which may have better correlation with drug concentration.[10] 2. Standardize Sample Preparation: Follow a strict and consistent protocol for sample collection, processing, and storage.[11] 3. Check Reagent Stability: Ensure all assay reagents are within their expiry dates and have been stored correctly. |
Issue 2: Unexpected Physicochemical Properties of this compound Solutions
| Symptom | Potential Cause | Troubleshooting Steps |
| Reconstituted solution has a lower than expected pH. | Residual TFA: Trifluoroacetic acid is a strong acid and its presence will lower the pH of an unbuffered solution. | 1. Buffer Your Solutions: Prepare this compound in a physiologically relevant buffer (e.g., PBS, HEPES) to maintain a stable pH. 2. Measure pH: Always measure the pH of your final solution and adjust if necessary. 3. Consider TFA Exchange: For highly sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one like acetate or hydrochloride.[12] |
| Difficulty dissolving the peptide. | Peptide Aggregation: Some peptide lots may be more prone to aggregation. Incorrect Solvent: Using a solvent in which the peptide has poor solubility. | 1. Use Recommended Solvent: Initially, dissolve this compound in high-purity water or the solvent recommended by the manufacturer. 2. Gentle Agitation: Use gentle vortexing or inversion to dissolve the peptide. Avoid vigorous shaking which can promote aggregation. 3. Sonication: A brief sonication in a water bath can help to break up aggregates. |
Issue 3: Anomalous Results in Analytical Characterization (e.g., HPLC)
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the HPLC chromatogram. | Impurities: Presence of synthesis-related impurities or degradation products.[1] Contamination: Contamination of the sample, solvent, or HPLC system. | 1. Review CoA: Compare the chromatogram to the one provided by the manufacturer to identify known impurities. 2. Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass of the unexpected peaks and identify the impurities. 3. System Blank: Run a blank injection (mobile phase only) to check for system contamination. 4. Proper Sample Handling: Ensure clean handling of the sample to avoid external contamination. |
| Broad or tailing peaks. | Poor Chromatography Conditions: Suboptimal mobile phase, pH, or column temperature. Column Overload: Injecting too much sample. Column Degradation: The HPLC column may be nearing the end of its lifespan. | 1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., organic solvent concentration, buffer strength, pH) to improve peak shape.[13] 2. Reduce Sample Concentration: Inject a lower concentration of the sample. 3. Use a New Column: If method optimization does not resolve the issue, try a new HPLC column. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound variability and analysis.
Table 1: Potential Lot-to-Lot Variation in this compound
| Parameter | Typical Range/Value | Significance |
| Purity (by HPLC) | >98% | Higher purity generally leads to more consistent activity. |
| Trifluoroacetic Acid (TFA) Content | 1.7 to 2.6 equivalents[5] | Affects net peptide content and can have direct biological effects. |
| Water Content | Variable (hygroscopic)[5] | Impacts accurate weighing and concentration calculations. |
| Known Impurities (e.g., Asp⁹-Bivalirudin) | Typically <1% each | Can have different biological activity compared to the parent peptide. |
Table 2: Analytical Method Parameters for this compound
| Analytical Method | Parameter | Typical Value/Range |
| Reverse-Phase HPLC (Impurity Profiling) | Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% TFA in Water[12] | |
| Mobile Phase B | 0.1% TFA in Acetonitrile[12] | |
| Detection | UV at 210-220 nm[14] | |
| Ion Chromatography (TFA Quantification) | Column | Anion Exchange (e.g., IonPac AS14)[15] |
| Eluent | Sodium Carbonate / Sodium Bicarbonate Buffer[15] | |
| Detection | Suppressed Conductivity[15] |
Key Experimental Protocols
Protocol 1: HPLC Analysis of Bivalirudin Purity and Impurities
This protocol provides a general guideline for the analysis of this compound purity by reverse-phase HPLC.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 215 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% to 10% B (linear gradient)
-
40-45 min: 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Bivalirudin as the percentage of the main peak area relative to the total area of all peaks.
-
Identify and quantify known impurities based on their relative retention times if reference standards are available.
-
Protocol 2: Quantification of TFA Content by Ion Chromatography
This protocol outlines a method for determining the TFA content in a this compound sample.
-
Preparation of Eluent and Standards:
-
Eluent: Prepare a solution of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).[15]
-
TFA Standard Stock Solution: Prepare a stock solution of a known concentration of TFA (e.g., 1000 µg/mL) in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the TFA stock solution with the eluent to cover the expected concentration range in the sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in a known volume of eluent (e.g., 5 mL) to achieve a concentration of ~1 mg/mL.
-
Further dilute the sample with the eluent to bring the TFA concentration within the range of the calibration curve.
-
-
Ion Chromatography Conditions:
-
Column: Anion-exchange column suitable for separating small anions (e.g., Dionex IonPac AS14).[15]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the TFA standards against their concentration.
-
Determine the concentration of TFA in the prepared sample from the calibration curve.
-
Calculate the weight percentage of TFA in the original this compound solid sample.
-
Visualizations
References
- 1. Bivalirudin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. HPLC Analysis of Bivalirudin on Promix MP colum | SIELC Technologies [sielc.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bivalirudin as systemic anticoagulant and flush solution additive for sequential mitral and tricuspid valve percutaneous edge to edge repair in a patient with heparin induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. How to best monitor bivalirudin anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Bivalirudin TFA In Vivo Solubility & Formulation
Welcome to the technical support center for Bivalirudin Trifluoroacetate (TFA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Bivalirudin TFA for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2][3][4] It is a congener of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech.[5][6] this compound is typically supplied as a white to off-white lyophilized powder.[1] The trifluoroacetate salt form is used to enhance its solubility and stability.
Q2: What are the recommended solvents for reconstituting this compound?
A2: For in vivo studies, the initial choice of solvent depends on the desired concentration and the vehicle's compatibility with the animal model.
-
Aqueous Buffers: this compound is freely soluble in water.[7] For direct intravenous administration, Sterile Water for Injection, 5% Dextrose in Water (D5W), or 0.9% Sodium Chloride (Normal Saline) are commonly used to achieve a concentration of 5 mg/mL.[8] The pH of the reconstituted solution in water is typically between 5 and 6.
-
Organic Co-solvents: For higher concentrations that may be challenging to achieve in aqueous solutions alone, organic co-solvents can be employed. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of at least 54.5 mg/mL with gentle warming.[1] When using co-solvents, it is crucial to dilute the stock solution with an appropriate aqueous buffer for the final formulation to minimize toxicity.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of peptides like Bivalirudin is significantly influenced by pH. To determine the optimal pH for solubilization, it is important to understand the peptide's net charge, which is based on its amino acid composition. Bivalirudin is a basic peptide, meaning it carries a net positive charge at neutral pH. Therefore, its solubility is generally enhanced in acidic solutions. If you encounter solubility issues in neutral buffers, lowering the pH by adding a small amount of a pharmaceutically acceptable acid, such as acetic acid, can improve dissolution.[9][10][11][12][13][14]
Q4: Can this compound aggregate in solution? How can this be prevented?
A4: Peptides, particularly at high concentrations, can be prone to aggregation. While specific data on this compound aggregation is limited in the provided search results, general strategies to prevent peptide aggregation are applicable. These include:
-
Controlling pH: Maintaining the pH away from the peptide's isoelectric point (pI) can help prevent aggregation by ensuring a net charge that promotes repulsion between molecules.
-
Using appropriate solvents: Dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer can disrupt hydrophobic interactions that may lead to aggregation.[9][13]
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[10]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Incomplete Dissolution in Aqueous Buffer | The desired concentration exceeds the solubility limit at the current pH. | 1. Sonication: Briefly sonicate the solution.[10] 2. Gentle Warming: Warm the solution gently (e.g., to 37°C).[4] 3. pH Adjustment: Since Bivalirudin is a basic peptide, try lowering the pH by adding a small amount of 10% acetic acid.[9][11][13][14] 4. Use of a Co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer. Ensure the final concentration of DMSO is compatible with your in vivo model.[9][13] |
| Precipitation Upon Dilution of a Concentrated Stock | The peptide is "crashing out" of solution as the solvent composition changes. | 1. Slow Addition: Add the concentrated stock solution to the aqueous buffer slowly while vortexing. 2. Optimize Co-solvent Percentage: The final concentration of the organic co-solvent may be too low to maintain solubility. Experiment with slightly higher final concentrations of the co-solvent if your experimental model allows. |
| Loss of Activity Over Time | The peptide may be degrading or adsorbing to the storage container. | 1. Proper Storage: Store stock solutions at -20°C or -80°C in aliquots.[4] 2. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 3. Fresh Preparations: Prepare fresh dilutions for each experiment from a frozen stock. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference(s) |
| Water | Freely soluble[7] | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 54.5 mg/mL (with gentle warming) | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL | [4] |
| Ethanol (EtOH) | ≥ 10.18 mg/mL (with gentle warming and ultrasonic) | Not explicitly in search results, but a common solvent for peptides. |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent system.
-
Preparation of Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 2 mg) into a low-protein-binding microcentrifuge tube.
-
Add a small, precise volume of the desired solvent (e.g., 100 µL of a specific buffer).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the peptide dissolves completely, add another known amount of this compound and repeat the process until a small amount of solid remains undissolved.
-
-
Equilibration:
-
Incubate the tube containing the saturated solution at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Peptide:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase or buffer for analysis.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated peptide quantification assay.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.
-
Visualizations
Bivalirudin Mechanism of Action
Caption: Bivalirudin directly inhibits thrombin, preventing coagulation.
Experimental Workflow for Solubility Improvement
Caption: A stepwise approach to troubleshooting this compound solubility.
References
- 1. Bivalirudin trifluoroacetate salt 97 (HPLC) CAS 128270-60-0 [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 6. Bivalirudin | C98H138N24O33 | CID 16129704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US20110046063A1 - Ready-to-use bivalirudin compositions - Google Patents [patents.google.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. genscript.com [genscript.com]
- 14. biocat.com [biocat.com]
Technical Support Center: Overcoming Bivalirudin TFA Interference in Research Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bivalirudin TFA interference in various research assays.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
Bivalirudin Trifluoroacetate (TFA) is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[1] It binds specifically and reversibly to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation.[2][3] This mechanism makes it an effective anticoagulant used in clinical settings, particularly during percutaneous coronary interventions.[4]
2. Which research assays are most affected by this compound interference?
As a direct thrombin inhibitor, this compound primarily interferes with coagulation-based assays that rely on the functional activity of thrombin. These include:
-
Activated Partial Thromboplastin Time (aPTT): Significantly prolonged in a dose-dependent manner.[5][6]
-
Prothrombin Time (PT) and International Normalized Ratio (INR): Prolonged, although the effect can be less pronounced than with other direct thrombin inhibitors like argatroban.[7][8]
-
Thrombin Time (TT): Highly sensitive to Bivalirudin and will be significantly prolonged.[9]
-
Activated Clotting Time (ACT): Prolonged in a dose-dependent fashion.[10][11]
-
Clot-based single factor assays: Assays for factors that are downstream of thrombin or where thrombin is a reagent can be affected.[12]
-
Lupus Anticoagulant (LA) testing: Can lead to false-positive results.[7][13]
-
Protein C and Protein S activity assays: Clot-based assays for these natural anticoagulants can be affected.[14]
-
Fibrinogen assays: The Clauss fibrinogen assay can be underestimated in the presence of direct thrombin inhibitors.[3][5]
3. Are there assays that are less affected by this compound?
Yes, chromogenic and immunological assays that do not rely on the clotting cascade are generally less susceptible to interference. For monitoring Bivalirudin's anticoagulant effect, specific assays have been developed:
-
Dilute Thrombin Time (dTT): This assay shows a better correlation with Bivalirudin concentration compared to the aPTT.[15]
-
Chromogenic Anti-IIa Assays: These assays measure the inhibition of a known amount of thrombin by the drug in the sample and demonstrate a strong correlation with Bivalirudin dose.[5][6]
4. How can I remove or neutralize this compound from my research samples?
Several methods can be employed to mitigate Bivalirudin interference:
-
Bivalirudinase: This enzyme specifically cleaves and inactivates Bivalirudin. While commercially available, specific research-use protocols are not widely published and may require optimization.
-
DOAC-Neutralizing Agents: Commercially available products like DOAC-Stop™ or DOAC-Remove™, which often contain activated carbon, can remove direct oral anticoagulants from plasma samples.[1] Their efficacy for Bivalirudin in a research context needs to be validated for each specific assay.
-
Activated Carbon: Incubation of plasma samples with activated carbon can adsorb Bivalirudin, though this method may also remove other essential components from the sample and requires careful validation.
Troubleshooting Guides
Issue 1: Unexpectedly Prolonged Clotting Times in Coagulation Assays
Question: My aPTT, PT, or TT results are significantly longer than expected, and I suspect this compound interference. How can I confirm this and obtain accurate results?
Answer:
Confirmation of Interference:
-
Review Sample History: Confirm if the sample is from a subject treated with Bivalirudin.
-
Perform a Mixing Study: Mix the test plasma with normal pooled plasma. If the clotting time corrects, a factor deficiency is likely. If it remains prolonged, an inhibitor like Bivalirudin is probable.
-
Use a Bivalirudin-Specific Assay: Measure the Bivalirudin concentration using a chromogenic anti-IIa or dTT assay to confirm its presence.
Obtaining Accurate Results:
-
Sample Neutralization:
-
Activated Carbon: Treat the plasma sample with activated carbon to adsorb the Bivalirudin. See the experimental protocol below for a general guideline.
-
Bivalirudinase: If available, treat the sample with Bivalirudinase following the manufacturer's instructions, with in-lab optimization likely required.
-
-
Use an Alternative Assay: If measuring a specific analyte, consider using a chromogenic or immunoassay method that is not dependent on the clotting cascade.
Issue 2: Inconsistent or Unreliable Results in Immunoassays (e.g., ELISA)
Question: I am getting high background or poor reproducibility in my ELISA, and I'm concerned about this compound interference. What steps can I take?
Answer:
Bivalirudin, as a peptide, could potentially interfere with immunoassays through non-specific binding or by affecting protein-protein interactions.
Troubleshooting Steps:
-
Increase Washing Steps: Enhance the number and duration of wash steps to remove any non-specifically bound Bivalirudin.
-
Optimize Blocking Buffer: Experiment with different blocking buffers (e.g., increasing the protein concentration or using a different blocking agent) to minimize non-specific binding.
-
Sample Dilution: Serially dilute the sample. If interference is present, you may observe a non-linear relationship between the measured concentration and the dilution factor.[16]
-
Spike and Recovery: Add a known amount of the analyte to your sample matrix (with and without Bivalirudin) to assess if the drug affects the recovery of the analyte.
-
Use an Alternative Assay Format:
-
Competitive vs. Sandwich ELISA: If you are using a sandwich ELISA and suspect interference with antibody binding, a competitive ELISA format might be less susceptible, and vice-versa.[17]
-
-
Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction, if the interference is significant and cannot be resolved by the above methods.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various coagulation assays.
Table 1: Effect of Bivalirudin on Prothrombin Time (PT) and International Normalized Ratio (INR)
| Bivalirudin Concentration (µg/mL) | PT Ratio (vs. Baseline) | INR (Approximate) |
| 0.2 | 1.09 | ~1.1 |
| 0.4 | 1.15 | ~1.3 |
| 0.6 | 1.23 | ~1.5 |
| 0.8 | 1.27 | ~1.6 |
| 1.0 | 1.34 | ~1.8 |
| 1.2 | 1.39 | ~2.0 |
Data adapted from a study comparing direct thrombin inhibitors. The exact INR will depend on the specific PT reagent and its International Sensitivity Index (ISI).[18]
Table 2: Correlation of Bivalirudin Dose with Different Monitoring Assays
| Assay | Spearman Coefficient (vs. Bivalirudin Dose) |
| aPTT | 0.22 |
| Chromogenic Anti-IIa | 0.51 |
| Dilute Thrombin Time (dTT) | 0.63 |
Data from a clinical study highlighting the superior correlation of specific assays over aPTT for monitoring Bivalirudin.[5]
Experimental Protocols
Protocol 1: Dilute Thrombin Time (dTT) Assay for Bivalirudin Quantification
Principle: The clotting time of diluted patient plasma is measured after the addition of a standardized thrombin reagent. The prolongation of the clotting time is proportional to the Bivalirudin concentration.
Materials:
-
Citrated platelet-poor plasma (patient sample and calibrators)
-
Normal pooled plasma
-
Thrombin-calcium reagent
-
Coagulation analyzer
Procedure:
-
Dilute the patient plasma and calibrators (e.g., 1:10) with normal pooled plasma.
-
Incubate the diluted plasma at 37°C.
-
Add the thrombin-calcium reagent to initiate clotting.
-
Measure the time to clot formation.
-
Construct a standard curve using the clotting times of the Bivalirudin calibrators.
-
Determine the Bivalirudin concentration in the patient sample from the standard curve.
Protocol 2: Chromogenic Anti-IIa Assay for Bivalirudin Quantification
Principle: A known amount of thrombin is added to the plasma sample. The residual thrombin activity, after inhibition by Bivalirudin, is measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the Bivalirudin concentration.
Materials:
-
Citrated platelet-poor plasma (patient sample and calibrators)
-
Thrombin reagent
-
Chromogenic thrombin substrate
-
Microplate reader or coagulation analyzer with a spectrophotometer
Procedure:
-
Add the plasma sample and calibrators to the wells of a microplate or cuvette.
-
Add the thrombin reagent and incubate to allow for inhibition by Bivalirudin.
-
Add the chromogenic substrate.
-
Measure the rate of color development at the appropriate wavelength (e.g., 405 nm).
-
Construct a standard curve by plotting the rate of color change against the Bivalirudin concentration of the calibrators.
-
Determine the Bivalirudin concentration in the patient sample from the standard curve.
Protocol 3: General Guideline for Bivalirudin Removal using Activated Carbon
Principle: Activated carbon has a high surface area and can adsorb small molecules like Bivalirudin from plasma.
Materials:
-
Citrated platelet-poor plasma containing Bivalirudin
-
Activated carbon
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add a small amount of activated carbon to the plasma sample in a microcentrifuge tube (the exact amount needs to be optimized, start with ~10 mg per mL of plasma).
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature with gentle mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the activated carbon.
-
Carefully collect the supernatant (plasma) without disturbing the carbon pellet.
-
Validation: It is crucial to validate this procedure for your specific assay.
-
Efficiency of Removal: Measure Bivalirudin concentration in the treated sample using a sensitive method (e.g., chromogenic anti-IIa assay).
-
Analyte Recovery: Test a control sample without Bivalirudin but with a known concentration of your analyte of interest to ensure it is not significantly removed by the activated carbon.
-
Visualizations
Caption: Mechanism of action of Bivalirudin as a direct thrombin inhibitor.
Caption: Troubleshooting workflow for suspected Bivalirudin interference.
Caption: Logical relationship of Bivalirudin's impact on different assay types.
References
- 1. researchgate.net [researchgate.net]
- 2. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Distinct features of bivalent direct thrombin inhibitors, hirudin and bivalirudin, revealed by clot waveform analysis and enzyme kinetics in coagulation assays [pubmed.ncbi.nlm.nih.gov]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Testing for the lupus anticoagulant: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bivalirudin Anticoagulation for Cardiopulmonary Bypass: An Unusual Case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Presence of direct thrombin inhibitors can affect the results and interpretation of lupus anticoagulant testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Monitoring Direct Thrombin Inhibitors With Calibrated Diluted Thrombin Time vs Activated Partial Thromboplastin Time in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Bivalirudin TFA Dosage in Renally Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bivalirudin TFA in animal models of renal impairment. The information is designed to address specific experimental challenges and provide guidance on dosage adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Bivalirudin is a direct thrombin inhibitor. It specifically and reversibly binds to both the catalytic site and the anion-binding exosite of thrombin. This action inhibits the conversion of fibrinogen to fibrin, a key step in blood clot formation. Unlike heparin, bivalirudin's anticoagulant effect is independent of antithrombin and it can inhibit both circulating and clot-bound thrombin.[1][2]
Q2: How is this compound metabolized and eliminated?
A2: Bivalirudin is primarily cleared through two mechanisms: enzymatic cleavage by proteases, including thrombin, and renal elimination.[1][2] In humans with normal renal function, approximately 20% of the drug is cleared by the kidneys.[1][3] The elimination half-life in humans with normal renal function is about 25 minutes.[1]
Q3: Why is dosage adjustment of this compound necessary in renal impairment?
A3: Renal impairment reduces the clearance of bivalirudin from the body, leading to a prolonged half-life and increased plasma concentrations of the drug.[1] This can result in an exaggerated anticoagulant effect and an increased risk of bleeding if the dosage is not adjusted.
Q4: How do I prepare this compound for administration in my animal model?
A4: To prepare this compound for injection, reconstitute the lyophilized powder with sterile water for injection. The reconstituted solution can then be further diluted to the desired final concentration using 5% dextrose in water or 0.9% sodium chloride. For example, to achieve a final concentration of 5 mg/mL, the contents of a reconstituted vial can be added to an infusion bag of one of these diluents.[1] The dosage should be adjusted based on the body weight of the animal.[1]
Q5: What are the key parameters to monitor when administering this compound to renally impaired animals?
A5: Close monitoring of coagulation parameters is crucial. The most common tests used are the activated partial thromboplastin time (aPTT) and the activated clotting time (ACT).[4][5] It is also essential to monitor for any signs of bleeding. Regular assessment of renal function (e.g., serum creatinine, blood urea nitrogen) is important to track the status of the renal impairment model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Bleeding | Dosage may be too high for the degree of renal impairment. | 1. Immediately stop the bivalirudin infusion. 2. The half-life of bivalirudin is relatively short, and coagulation parameters should begin to normalize within a few hours in animals with some remaining renal function. 3. If bleeding is severe, supportive care such as fluid administration or blood product transfusion may be necessary. 4. When re-initiating therapy, use a significantly lower infusion rate and monitor coagulation parameters more frequently. |
| Inadequate Anticoagulation (e.g., clotting in catheters) | Dosage may be too low. | 1. Administer a small bolus dose and/or increase the infusion rate. 2. Re-check coagulation parameters (aPTT or ACT) within a short timeframe (e.g., 30-60 minutes) to assess the response. 3. Titrate the infusion rate based on the coagulation results to achieve the desired therapeutic range. |
| High Variability in Coagulation Test Results | This can be due to the specific assay used or fluctuations in the animal's condition. | 1. Ensure consistent blood sampling technique and sample handling. 2. Consider using a chromogenic anti-IIa assay if available, as it may provide more consistent results than aPTT in the presence of other factors. 3. Evaluate the animal for any changes in hydration status or overall health that could affect drug clearance. |
| Difficulty in Establishing a Stable Therapeutic Range | The degree of renal impairment may be progressing or improving, altering drug clearance. | 1. Increase the frequency of coagulation monitoring to allow for more rapid dose adjustments. 2. Re-evaluate the animal's renal function to determine if there has been a change in the severity of impairment. 3. Adjust the infusion rate in smaller increments to achieve a more stable level of anticoagulation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Bivalirudin in Humans with Varying Renal Function
| Renal Function (Creatinine Clearance) | Half-Life | Clearance Reduction | Recommended Infusion Rate Adjustment (Human Data) |
| Normal (>90 mL/min) | ~25 minutes | - | Standard infusion rate |
| Mild (60-89 mL/min) | ~22 minutes | No significant reduction | No dose adjustment generally needed |
| Moderate (30-59 mL/min) | ~34 minutes | ~21% | Consider a dose reduction |
| Severe (<30 mL/min) | ~57 minutes | ~21% | Reduce infusion rate (e.g., to 1.0 mg/kg/h in humans) |
| Dialysis-dependent | ~3.5 hours | ~70% | Significantly reduce infusion rate (e.g., to 0.25 mg/kg/h in humans) |
Data primarily derived from human clinical studies and should be used as a guide for animal model dosage adjustments.[1]
Table 2: Bivalirudin Concentration to Prolong aPTT to 3 Times Baseline in Different Species
| Species | Effective Concentration (mcg/mL) | Relative to Human |
| Human | 0.82 | 1 |
| Baboon | 0.35 | 0.4 |
| Monkey | 0.9 | 1.1 |
| Rat | 1.8 | 2.3 |
| Dog | 3.5 | 4.3 |
| Rabbit | 14 | 17.1 |
| Pig | 24 | 29.3 |
This table provides a starting point for estimating the required plasma concentration to achieve a therapeutic level of anticoagulation in different species. The actual dosage will depend on the specific experimental conditions and the degree of renal impairment.
Experimental Protocols
Protocol 1: Induction of Renal Impairment in a Rat Model (5/6 Nephrectomy)
This is a widely used surgical model to induce chronic kidney disease.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the abdominal and flank areas.
-
First Surgery (Left Kidney):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover for one week.
-
Second Surgery (Right Kidney):
-
Make a flank incision on the right side to expose the right kidney.
-
Perform a total nephrectomy by ligating the renal artery, vein, and ureter and removing the entire right kidney.
-
Suture the muscle and skin layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Renal impairment will develop progressively over several weeks.
Protocol 2: Administration and Monitoring of this compound in a Renally Impaired Rat Model
-
Vascular Access: Place a catheter in a suitable blood vessel (e.g., femoral vein for infusion and femoral artery for blood sampling) under anesthesia.
-
Baseline Measurements: Collect a baseline blood sample to determine pre-treatment aPTT or ACT values.
-
Bivalirudin Administration:
-
Based on the data in Table 2, a higher plasma concentration is needed in rats compared to humans. A suggested starting infusion rate for a healthy rat would be higher than the human dose.
-
For a renally impaired rat, it is prudent to start with a conservative infusion rate and titrate upwards. A suggested starting point could be in the range of 0.5 - 1.0 mg/kg/hr, without a bolus dose.
-
-
Monitoring and Dose Adjustment:
-
Collect blood samples at regular intervals (e.g., 30, 60, 120 minutes) after starting the infusion.
-
Measure aPTT or ACT.
-
The target therapeutic range will need to be established for your specific study, but a common target in human studies is an aPTT of 1.5 to 2.5 times the baseline value.[4]
-
Adjust the infusion rate based on the coagulation results to achieve and maintain the target level of anticoagulation.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the coagulation cascade.
References
Long-term storage and handling recommendations for Bivalirudin TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Bivalirudin TFA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound powder?
A1: Lyophilized this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F)[1]. For extended long-term storage, some suppliers recommend -20°C to -10°C in the dark. Always refer to the manufacturer's specific recommendations.
Q2: How should I reconstitute this compound for my experiments?
A2: To reconstitute a 250 mg vial of this compound, add 5 mL of sterile water. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking, as this can cause foaming and potentially denature the peptide[2][3]. This will result in a 50 mg/mL stock solution.
Q3: What are the storage conditions for reconstituted and diluted this compound solutions?
A3: Reconstituted this compound (at 50 mg/mL) can be stored at 2°C to 8°C for up to 24 hours. Do not freeze reconstituted solutions[1][3]. Once diluted to a working concentration (e.g., 0.5 mg/mL to 5 mg/mL) in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride, the solution is stable at room temperature for up to 24 hours[1][3]. Some studies have suggested that when diluted in D5W and protected from light, bivalirudin may be stable for up to 48 hours at room temperature[4].
Q4: What is the mechanism of action of Bivalirudin?
A4: Bivalirudin is a direct thrombin inhibitor. It specifically binds to both the catalytic site and the anion-binding exosite of thrombin, inhibiting both circulating and clot-bound thrombin. This prevents thrombin from cleaving fibrinogen to fibrin, thereby preventing clot formation[5][6].
Troubleshooting Guide
Issue 1: My reconstituted this compound solution appears cloudy or contains particulate matter.
-
Possible Cause: Incomplete dissolution or precipitation.
-
Solution: Ensure you are using the correct volume and type of solvent (sterile water) for reconstitution. Gently swirl the vial to aid dissolution. If cloudiness persists, do not use the solution, as it may indicate contamination or degradation. Visually inspect the solution for particulate matter and discoloration before use[3].
Issue 2: I am observing lower than expected anticoagulant activity in my in vitro assays.
-
Possible Cause 1: Improper Storage: The activity of Bivalirudin can be compromised if stored improperly, either as a lyophilized powder or in solution.
-
Solution: Review the storage conditions and ensure they align with the recommendations. Use freshly prepared solutions for your experiments whenever possible.
-
-
Possible Cause 2: Peptide Degradation: Bivalirudin in aqueous solutions is most stable at a pH between 3 and 4[7]. The pH of your assay buffer could be affecting its stability and activity. Bivalirudin is also susceptible to proteolytic cleavage[1].
-
Solution: Check the pH of your experimental buffers. If possible, adjust the pH to be within the optimal range. Minimize the time the peptide is in non-optimal buffer conditions.
-
-
Possible Cause 3: Adsorption to Labware: Peptides can sometimes adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adsorption microplates or tubes. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also help in some assay systems.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inaccurate Pipetting of Viscous Solutions: Concentrated stock solutions of Bivalirudin may be slightly more viscous than water.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of the stock solution.
-
-
Possible Cause 2: TFA Salt Content Variability: The stated weight of this compound includes the trifluoroacetate counter-ion. The peptide content can vary slightly between batches.
-
Solution: For highly sensitive experiments, it is advisable to determine the exact peptide content of your specific lot of this compound. This is often provided by the manufacturer in the certificate of analysis.
-
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 20°C to 25°C (68°F to 77°F) | Per manufacturer's expiry date | Store protected from light. |
| Reconstituted (50 mg/mL in sterile water) | 2°C to 8°C | Up to 24 hours | Do not freeze[1][3]. |
| Diluted (0.5 mg/mL - 5 mg/mL in D5W or 0.9% NaCl) | Room Temperature | Up to 24 hours | Stable at concentrations between 0.5 mg/mL and 5 mg/mL[1][3]. |
| Diluted (in D5W) | Room Temperature | Up to 48 hours | Must be protected from light[4]. |
Table 2: Stability of Bivalirudin in Different Formulations (90 days)
| Formulation | Storage Temperature | Percent Intact Bivalirudin |
| Self-Emulsifying Drug Delivery System (SEDDS) | 25°C ± 2°C | 94.39%[7] |
| 10% Propylene Glycol | 25°C ± 2°C | 72.66%[7] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 5°C ± 3°C | 99.12%[7] |
| 10% Propylene Glycol | 5°C ± 3°C | 80.54%[7] |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of this compound
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Aseptically add 5 mL of sterile water to a 250 mg vial of this compound.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
The final concentration of the stock solution will be 50 mg/mL.
-
-
Dilution:
-
Prepare working solutions by diluting the stock solution in a suitable buffer, such as 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride.
-
For example, to make a 5 mg/mL solution, add 1 mL of the 50 mg/mL stock solution to 9 mL of diluent.
-
-
Storage: Use the reconstituted and diluted solutions within the timeframes specified in Table 1.
Protocol 2: Representative HPLC Method for Stability Analysis
This protocol is a representative method based on published literature for analyzing Bivalirudin and its degradation products[8][9].
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 30%).
-
Increase the percentage of Mobile Phase B in a linear gradient to elute Bivalirudin and its more hydrophobic degradation products. A typical gradient might run from 30% to 60% B over 35 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm.
-
Sample Preparation: Dilute samples of Bivalirudin to a suitable concentration (e.g., 100 µg/mL) in Mobile Phase A.
-
Analysis: Inject a standard of known concentration to create a calibration curve. Inject the experimental samples and quantify the peak area of Bivalirudin to determine its concentration and assess for the presence of degradation products (e.g., Asp9-bivalirudin).
Visualizations
Caption: Mechanism of Bivalirudin as a direct thrombin inhibitor.
Caption: Experimental workflow for a Bivalirudin stability study.
Caption: Troubleshooting guide for low Bivalirudin activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bivalirudin - Wikipedia [en.wikipedia.org]
- 6. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Bivalirudin on Promix MP colum | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bivalirudin TFA Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bivalirudin Trifluoroacetate (TFA).
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why is my Bivalirudin TFA solution turning cloudy?
Answer: A cloudy this compound solution can be indicative of several underlying issues related to its solubility and stability. The primary reasons for cloudiness, which may appear as turbidity, precipitation, or aggregation, are detailed below.
Potential Cause 1: pH Imbalance
Bivalirudin, a synthetic peptide, has a pH-dependent solubility. The reconstituted solution typically has a pH between 5.0 and 6.0. However, the optimal pH for the stability of aqueous bivalirudin solutions is between 3 and 4. Deviations from the optimal pH range can lead to a decrease in solubility and promote aggregation, resulting in a cloudy appearance.
Troubleshooting Steps:
-
Verify Diluent pH: Ensure the pH of the water or buffer used for reconstitution and dilution is within the appropriate range.
-
Measure Solution pH: If possible, measure the pH of your final this compound solution.
-
Adjust pH (if necessary for experimental purposes): For non-clinical research applications, the pH can be carefully adjusted towards the more stable range of 3-4. However, for clinical applications, adhere strictly to the manufacturer's reconstitution instructions.
Potential Cause 2: Temperature Effects
Troubleshooting Steps:
-
Controlled Reconstitution Temperature: Reconstitute and dilute this compound at a controlled room temperature as specified in the product documentation. Avoid using cold or hot diluents unless specified.
-
Storage Conditions: Store the lyophilized powder and reconstituted solutions at the recommended temperatures. Lyophilized this compound is typically stored at -20°C.[1] Reconstituted vials are often refrigerated (2-8°C), while diluted solutions may be stable at room temperature for a limited time (e.g., up to 24 hours).[2][3] Do not freeze reconstituted or diluted solutions.[2][3]
Potential Cause 3: Concentration Exceeding Solubility Limit
Exceeding the solubility limit of this compound in a given solvent will lead to the formation of a precipitate, causing the solution to appear cloudy.
Troubleshooting Steps:
-
Adhere to Recommended Concentrations: Follow the manufacturer's instructions for the recommended concentration for reconstitution and dilution. A common final concentration for infusion is 5 mg/mL.[4]
-
Gentle Agitation: When reconstituting, swirl the vial gently to dissolve the powder.[4] Vigorous shaking can sometimes promote aggregation.
Potential Cause 4: Peptide Aggregation
Peptide aggregation is a common phenomenon where individual peptide molecules associate to form larger, often insoluble, aggregates. This can be triggered by various factors including pH, temperature, concentration, and the presence of counter-ions like TFA. The trifluoroacetate (TFA) counter-ion, a remnant from the peptide synthesis and purification process, can bind to positively charged residues on the peptide, altering its conformation and potentially reducing its solubility, which can promote aggregation.[5]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the solution for particulate matter before use.[6]
-
Proper Handling: Minimize agitation and exposure to incompatible surfaces that can promote aggregation.
-
Consider TFA Removal (for specific research applications): In sensitive in vitro or in vivo studies where TFA might interfere, TFA removal through techniques like ion exchange may be considered. However, for standard applications, this is generally not necessary as Bivalirudin is an FDA-approved drug formulated as a TFA salt.[7]
Potential Cause 5: Incompatibility with Diluents or Other Drugs
This compound may be incompatible with certain diluents or other intravenous drugs, leading to precipitation and a cloudy appearance.
Troubleshooting Steps:
-
Use Recommended Diluents: Reconstitute this compound with Sterile Water for Injection and dilute with 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline).[2][4]
-
Check for Drug Incompatibilities: If co-administering with other drugs, consult compatibility charts or conduct a compatibility study.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Freely Soluble | The trifluoroacetate salt is freely soluble in water.[8] |
| Methanol | Slightly Soluble | [1] |
Table 2: Stability of Bivalirudin Solutions
| Condition | Stability | Reference |
| Reconstituted Solution (in vial) | Up to 24 hours at 2-8°C | [2][3] |
| Diluted Solution (0.5 mg/mL to 5 mg/mL) | Up to 24 hours at room temperature | [2][3] |
| Aqueous Solution (Optimal pH) | Most stable between pH 3 and 4 | [5] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound
This protocol is a general guideline based on common practices. Always refer to the manufacturer's specific instructions for your product.
-
Bring to Room Temperature: Allow the vial of lyophilized this compound to reach room temperature.
-
Reconstitution:
-
Add the specified volume of Sterile Water for Injection to the vial. A common reconstitution is adding 5 mL to a 250 mg vial.[4]
-
Gently swirl the vial until the powder is completely dissolved.[4] Avoid vigorous shaking.
-
The reconstituted solution should be clear to slightly opalescent and colorless to slightly yellow.[2]
-
-
Dilution:
-
Final Inspection: Visually inspect the final diluted solution for any particulate matter or cloudiness before use.
Protocol 2: Visual Inspection of this compound Solution
This protocol is based on the principles outlined in USP Chapter <790> Visual Inspection of Injections.
-
Environment: Conduct the inspection in a clean, well-lit area against both a black and a white background.
-
Procedure:
-
Hold the container by its top and bottom.
-
Gently swirl and invert the container to ensure all of the liquid is in motion. Be careful not to introduce air bubbles.
-
Inspect the solution against the white background to detect any dark particles.
-
Inspect the solution against the black background to detect any light-colored particles.
-
-
Acceptance Criteria: The solution should be free from any visible particulate matter. Any container with visible particles should be discarded.
Visualizations
Bivalirudin Mechanism of Action
Bivalirudin is a direct thrombin inhibitor. It binds to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting thrombin's ability to cleave fibrinogen to fibrin, a critical step in the coagulation cascade.
Caption: Bivalirudin directly and reversibly inhibits thrombin.
Troubleshooting Logic for Cloudy this compound Solution
This diagram outlines the decision-making process when encountering a cloudy this compound solution.
Caption: Troubleshooting flowchart for a cloudy this compound solution.
References
- 1. testinglab.com [testinglab.com]
- 2. piapr.org [piapr.org]
- 3. fda.gov [fda.gov]
- 4. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Critical Appraisal of Bivalirudin versus Heparin for Percutaneous Coronary Intervention: A Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of bivalirudin or unfractionated heparin on platelet aggregation in patients pretreated with 600 mg clopidogrel undergoing elective percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalirudin: a review of the pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
How to accurately measure low concentrations of Bivalirudin TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of low concentrations of Bivalirudin TFA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and accurate method for measuring low concentrations of Bivalirudin?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low concentrations of Bivalirudin in biological matrices like plasma.[1][2][3][4] It offers high specificity and can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL range.[5][1][4]
Q2: What are the typical Limits of Quantification (LLOQ) for Bivalirudin using different analytical methods?
A2: The LLOQ for Bivalirudin varies significantly depending on the analytical technique employed. LC-MS/MS methods are the most sensitive, followed by chromogenic, clotting assays, and HPLC with UV detection, which is less sensitive. A summary of typical LLOQs is provided in the table below.
Q3: How should plasma samples containing Bivalirudin be handled and stored to ensure stability?
A3: Proper sample handling and storage are critical for accurate quantification. Bivalirudin is stable in citrated plasma for up to 24 hours at room temperature.[6][7] For long-term storage, plasma samples should be kept at -80°C, where Bivalirudin has been shown to be stable for at least 75 days. It is also stable through at least three freeze-thaw cycles.[5] However, in whole blood, Bivalirudin concentrations may start to decrease after 6 hours at room temperature.[7] Therefore, it is recommended to process whole blood samples to plasma promptly.
Q4: What are the key considerations for developing a robust LC-MS/MS method for Bivalirudin?
A4: Key considerations include:
-
Sample Preparation: Protein precipitation is a common, simple, and effective method for extracting Bivalirudin from plasma.[5][2][4]
-
Internal Standard (IS): A suitable internal standard is crucial for accuracy and precision. Triptorelin and nafarelin have been successfully used as internal standards in Bivalirudin assays.[1][4]
-
Mobile Phase: A mobile phase consisting of methanol and a low concentration of formic acid (e.g., 0.1%) in water generally provides good sensitivity and peak shape in positive ion mode ESI.[5]
-
Mass Spectrometry Parameters: Optimization of electrospray ionization (ESI) source parameters and Multiple Reaction Monitoring (MRM) transitions for both Bivalirudin and the internal standard is essential for achieving high sensitivity and specificity.[5][1]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal-to-Noise Ratio
-
Q: My Bivalirudin signal is very low, close to the baseline. How can I improve it?
-
A:
-
Check MS/MS Tuning: Ensure the mass spectrometer is properly tuned for the specific MRM transitions of Bivalirudin (e.g., m/z 1091.0 → 650.4).[5][1]
-
Optimize Mobile Phase: Using methanol as the organic modifier and adding a small amount of formic acid (0.1%) can enhance the MS signal in positive ion mode.[5] Avoid higher concentrations of acid or other additives like ammonium acetate, which can suppress the signal.[5]
-
Sample Preparation: Evaluate your extraction recovery. While protein precipitation is efficient, ensure complete precipitation and careful transfer of the supernatant.
-
Injection Volume: If possible, increase the injection volume to introduce more analyte into the system.
-
Instrument Maintenance: Check for and perform routine cleaning of the ion source and mass spectrometer inlet to remove any contaminants that might be suppressing the signal.
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Q: I am observing significant variation between replicate injections of the same sample. What could be the cause?
-
A:
-
Internal Standard Performance: Inconsistent internal standard addition is a common source of variability. Ensure precise and accurate pipetting of the IS solution into all samples, standards, and quality controls.
-
Sample Preparation Inconsistency: Variations in the protein precipitation step (e.g., vortexing time, centrifugation speed, and temperature) can lead to inconsistent recoveries. Standardize the entire sample preparation workflow.
-
Autosampler Issues: Check the autosampler for any potential issues, such as inconsistent injection volumes or sample carryover.
-
Bivalirudin Stability: While generally stable, confirm the stability of Bivalirudin in your processed samples if they are left in the autosampler for extended periods.[5]
-
-
Issue 3: Inaccurate Results (Poor Accuracy)
-
Q: My quality control samples are consistently outside the acceptable range of accuracy. What should I investigate?
-
A:
-
Calibration Curve: Ensure your calibration standards are accurately prepared and that the calibration curve is linear and covers the expected concentration range of your samples. A weighted linear regression (e.g., 1/x²) might be necessary.[5]
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of Bivalirudin, leading to inaccurate results.[8][9][10][11] It is crucial to evaluate matrix effects during method development.[5] If matrix effects are significant, improving the sample cleanup procedure or optimizing the chromatography to separate the interferences may be necessary.
-
Standard and QC Preparation: Verify the concentration and purity of your this compound reference standard. Prepare fresh stock and working solutions to rule out degradation.
-
Inter-lot Matrix Variability: If using plasma from different sources, check for relative matrix effects, as the composition can vary between lots.[10]
-
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Bivalirudin Quantification
| Analytical Method | Typical LLOQ | Linear Range | Primary Use |
| LC-MS/MS | 1 - 10 ng/mL | 1 - 1000 ng/mL[5][1] | Pharmacokinetic studies, low concentration monitoring. |
| HPLC-UV | 1.775 µg/mL[12] | 2 - 20 µg/mL[12] | Bulk drug and pharmaceutical dosage form analysis. |
| Chromogenic Assays | ~0.3 µg/mL[13] | 0.3 - 6.0 µg/mL[13] | Therapeutic drug monitoring.[14] |
| Clotting Assays (dTT) | ~0.3 µg/mL[13] | 0.3 - 5.0 µg/mL[13] | Therapeutic drug monitoring.[14] |
Table 2: Bivalirudin Stability in Human Plasma[5]
| Condition | Duration | Stability (% of Nominal) |
| Room Temperature (25°C) | 4 hours | 93.7% - 101.4% |
| Processed Samples (Autosampler) | 7 hours | 93.7% - 101.4% |
| Freeze/Thaw Cycles (-20°C to 25°C) | 3 cycles | 93.7% - 101.4% |
| Long-term Storage (-80°C) | 75 days | 93.7% - 101.4% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Bivalirudin in Human Plasma
This protocol is based on a validated method for the determination of Bivalirudin in human plasma.[5][1]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Bivalirudin (1 mg/mL) in a 50:50 (v/v) mixture of methanol and water.
-
From the stock solution, prepare working standard solutions by serial dilution to cover the desired calibration range (e.g., 1 to 1000 ng/mL).
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 240 ng/mL).
-
Prepare an internal standard (IS) working solution (e.g., 500 ng/mL of triptorelin).
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.
-
Add 100 µL of the IS working solution.
-
Add 50 µL of 2% aqueous ammonia.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of dichloromethane, vortex, and centrifuge.
-
Collect the aqueous supernatant for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 300SB-C18, 150 mm x 4.6 mm, 5 µm).[5][1]
-
Mobile Phase: 0.1% formic acid in water and methanol (e.g., 45:55 v/v).[5][1]
-
Flow Rate: Isocratic elution at a suitable flow rate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
4. Data Analysis:
-
Integrate the peak areas for Bivalirudin and the IS.
-
Calculate the peak area ratio of Bivalirudin to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Bivalirudin in the samples and QCs from the calibration curve.
Visualizations
References
- 1. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-a-lc-ms-ms-method-for-determination-of-bivalirudin-in-human-plasma-application-to-a-clinical-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 3. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. medipharmsai.com [medipharmsai.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpra.com [ijpra.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a new analytical method for Bivalirudin TFA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new, highly sensitive, and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Bivalirudin TFA. The performance of this method is objectively compared with existing analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction: The Need for Advanced Bivalirudin Analysis
Bivalirudin is a direct thrombin inhibitor used as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention.[1] Accurate and precise quantification of Bivalirudin and its trifluoroacetic acid (TFA) salt is crucial for pharmacokinetic studies, formulation development, and quality control. While High-Performance Liquid Chromatography (HPLC) with UV detection has been traditionally used, the complexity of biological matrices and the need for high sensitivity have driven the development of more advanced methods like LC-MS/MS.[2][3] This guide details a new LC-MS/MS method designed for superior performance and efficiency.
Comparison of Analytical Methods for Bivalirudin
The new LC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and sample throughput compared to traditional HPLC-UV methods and other functional assays.
| Parameter | New LC-MS/MS Method | Conventional HPLC-UV | Functional Clotting Assays |
| Principle | Liquid Chromatography, Mass Spectrometry | Liquid Chromatography, UV Absorbance | Clotting Time Measurement |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting impurities) | Low (interference from other clotting factors) |
| Sensitivity (LLOQ) | 1.25 ng/mL[4] | ~1 µg/mL | 0.3 to 5.0 µg/mL[5] |
| Linear Range | 1.25 - 500 ng/mL[4] | Wide, but less sensitive | Narrow and variable |
| Run Time | ~5 minutes[6] | 15-30 minutes | Variable |
| Sample Preparation | Protein Precipitation[4] | Solid Phase Extraction or Protein Precipitation | Minimal |
| Matrix Effects | Can be minimized with appropriate internal standards | Susceptible to matrix interference | Highly susceptible to plasma components |
Experimental Protocols
The validation of the new LC-MS/MS method was performed in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9][10][11][12]
Sample Preparation
Human plasma samples containing Bivalirudin were prepared using a simple protein precipitation method. An internal standard (Nafarelin) was added, followed by the addition of methanol to precipitate plasma proteins.[4] After centrifugation, the supernatant was injected into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. The total run time was approximately 5 minutes.[6]
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. Quantification was performed using Multiple Reaction Monitoring (MRM) of the transitions for Bivalirudin and the internal standard.[4]
Validation Data Summary
The new LC-MS/MS method was fully validated for specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and IS. | Passed |
| Linearity (r²) | ≥ 0.99 | 0.9969[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.25 ng/mL[4] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 98.1% - 101.2% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.63%[2] |
| Robustness | % RSD ≤ 15% after minor variations in method parameters. | Passed |
Visualized Workflows and Comparisons
To further illustrate the methodologies and comparisons, the following diagrams are provided.
Caption: Workflow of the new LC-MS/MS method for this compound analysis.
References
- 1. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpra.com [ijpra.com]
- 4. Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
Bivalirudin TFA: A Comparative Guide to its Cross-Reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bivalirudin Trifluoroacetate's (TFA) reactivity with its primary target, thrombin, and other key serine proteases. Experimental data and detailed protocols are presented to offer an objective analysis of its selectivity.
Bivalirudin is a synthetic 20-amino acid peptide, which acts as a direct, reversible inhibitor of thrombin.[1] Its mechanism involves binding to both the catalytic site and the anion-binding exosite I of circulating and clot-bound thrombin.[1][2] This targeted action is central to its efficacy as an anticoagulant. While widely recognized for its high specificity for thrombin, this guide delves into the available data regarding its interactions with other serine proteases crucial to physiological and pathological processes.
Comparative Inhibitory Activity of Bivalirudin
Bivalirudin demonstrates potent and highly specific inhibition of thrombin. While extensive research confirms its primary mechanism of action, publicly available quantitative data on its cross-reactivity with other serine proteases such as trypsin, plasmin, and Factor Xa is limited. The available information consistently underscores its selectivity for thrombin.
| Serine Protease | Bivalirudin TFA Inhibition Constant (Ki) |
| Thrombin | 2.5 nM |
| Trypsin | Data not readily available in public domain |
| Plasmin | Data not readily available in public domain |
| Factor Xa | Data not readily available in public domain |
Note: The lack of specific Ki values for other serine proteases in the public domain, despite extensive searches of preclinical and pharmacology reviews, highlights the compound's targeted development and high specificity for thrombin.
Experimental Protocols
To assess the cross-reactivity of this compound against a panel of serine proteases, a standardized in vitro enzyme inhibition assay can be employed. The following protocol provides a detailed methodology for determining the inhibitory constant (Ki) of Bivalirudin against a specific serine protease using a chromogenic substrate.
Protocol: Determination of Serine Protease Inhibition by this compound
1. Objective: To determine the inhibitory constant (Ki) of this compound for a panel of serine proteases (e.g., thrombin, trypsin, plasmin, Factor Xa).
2. Materials:
-
This compound
-
Target serine proteases (e.g., human α-thrombin, bovine trypsin, human plasmin, human Factor Xa)
-
Specific chromogenic substrate for each protease (e.g., S-2238 for thrombin, S-2222 for Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (typically 405 nm)
3. Experimental Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute the serine protease and its corresponding chromogenic substrate in the assay buffer to their respective working concentrations.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Performance:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add the this compound solution at various concentrations to the designated wells. Include control wells with no inhibitor.
-
Add the serine protease solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity. This can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with the specific enzyme.
-
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing serine protease inhibition and the central role of Bivalirudin in the coagulation cascade.
Caption: Experimental workflow for determining the inhibitory activity of this compound against serine proteases.
Caption: Bivalirudin's inhibitory action on thrombin within the coagulation cascade.
References
A Preclinical Showdown: Bivalirudin TFA vs. Low Molecular Weight Heparin in Animal Studies
An objective comparison of the anticoagulant and antithrombotic efficacy of Bivalirudin TFA and Low Molecular Weight Heparin (LMWH) in preclinical animal models reveals distinct pharmacological profiles. While direct head-to-head comparative studies in animal models of thrombosis are limited in the available scientific literature, this guide synthesizes data from individual preclinical investigations to offer insights for researchers, scientists, and drug development professionals.
Bivalirudin, a direct thrombin inhibitor, and Low Molecular Weight Heparins (LMWHs), which act indirectly by potentiating antithrombin, are both pivotal anticoagulants.[1] Their efficacy in preventing and treating thromboembolic events has been evaluated in various animal models. This guide provides a comparative overview of their performance based on published preclinical data, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: A Tale of Two Pathways
Bivalirudin and LMWH employ fundamentally different mechanisms to achieve anticoagulation. Bivalirudin directly binds to and inhibits both circulating and clot-bound thrombin (Factor IIa).[1] In contrast, LMWHs, such as enoxaparin and dalteparin, bind to antithrombin (AT), inducing a conformational change that accelerates its inactivation of Factor Xa and, to a lesser extent, thrombin.[2][3]
Efficacy of Low Molecular Weight Heparin in Animal Models of Thrombosis
LMWHs, including enoxaparin, dalteparin, and reviparin, have demonstrated dose-dependent antithrombotic effects in various animal models. These studies typically involve the induction of a thrombus in a vein or artery, followed by treatment with the LMWH, and subsequent measurement of the thrombus size or vessel patency.
| LMWH | Animal Model | Key Efficacy Endpoints & Results | Reference |
| Enoxaparin | Dog Deep Vein Thrombosis (DVT) | At a dose of 1.0 mg/kg every 12 hours, enoxaparin inhibited the propagation of pre-formed thrombi, with gamma emissions from labeled anti-fibrin antibodies reaching 171+/-6% of the control leg by 24 hours. | [4] |
| Dalteparin | Dog Deep Vein Thrombosis (DVT) | Administered at 200 units/kg every 24 hours, dalteparin showed similar inhibition of thrombus propagation to enoxaparin, with gamma emissions of 168+/-36% of control by 24 hours. | [4] |
| Reviparin | Not specified animal models of thrombosis | Reviparin was found to produce a dose- and time-dependent antithrombotic effect. It also demonstrated the ability to release tissue factor pathway inhibitor (TFPI). | [5] |
| Synthetic LMWH (12-mer-1) | Mouse Inferior Vena Cava (IVC) Stenosis Model | A synthetic LMWH significantly reduced clot weight by approximately 60% compared to a saline-treated control group, an effect comparable to that of enoxaparin. | [6] |
Efficacy of this compound in Animal Models
Preclinical data on the efficacy of this compound in traditional animal models of thrombosis are less prevalent in the reviewed literature. One study reported its use in a swine model in the context of intracoronary thrombosis associated with gamma-brachytherapy.[7] While not a standard thrombosis model for comparing anticoagulant efficacy, this study highlights an application of bivalirudin in a specialized animal model. For a broader understanding of its anticoagulant effects, data is often extrapolated from in vitro studies and clinical trials.
| Drug | Animal Model | Key Efficacy Endpoints & Results | Reference |
| Bivalirudin | Swine Intracoronary Thrombus Model (with gamma-brachytherapy) | The study reported cases of intracoronary thrombosis when bivalirudin was used as an anticoagulant during gamma-brachytherapy, suggesting potential limitations in this specific application. | [7] |
Experimental Protocols: A Closer Look
Understanding the methodologies behind these findings is crucial for their interpretation.
Deep Vein Thrombosis (DVT) Model in Dogs
A common model for evaluating antithrombotic agents involves the following steps:
-
Anesthesia and Surgical Preparation: Healthy dogs are anesthetized, and a femoral vein is isolated.
-
Thrombus Induction: A thrombus is induced in the isolated venous segment, often through a combination of stasis and vessel injury.
-
Drug Administration: The test anticoagulant (e.g., enoxaparin, dalteparin) is administered, typically via subcutaneous injection at specified doses and intervals.
-
Thrombus Propagation Measurement: The extent of thrombus growth is monitored. One method involves injecting a radiolabeled antibody that binds to propagating fibrin, followed by nuclear imaging to quantify the accumulation of the label in the thrombotic leg compared to a control leg.[4]
Inferior Vena Cava (IVC) Stenosis Model in Mice
This model is frequently used to study venous thrombosis:
-
Anesthesia and Surgery: Mice are anesthetized, and the inferior vena cava is exposed through a midline incision.
-
Stenosis Creation: A ligature is tied around the IVC, causing a partial occlusion that reduces blood flow and promotes thrombus formation.
-
Treatment: The anticoagulant of interest is administered, often before or shortly after the stenosis procedure.
-
Thrombus Evaluation: After a set period (e.g., 24 hours), the IVC is harvested, and the thrombus is excised and weighed.[6]
Comparative Summary and Future Directions
Based on the available preclinical data, LMWHs demonstrate consistent antithrombotic efficacy across various animal models of venous thrombosis. The data for this compound in similar head-to-head animal studies is less available, making a direct comparison challenging. Bivalirudin's potent and predictable anticoagulant effects are well-documented in clinical settings.[1]
The choice between this compound and LMWH in a research or clinical setting will depend on the specific application, desired onset and duration of action, and the patient's or animal subject's characteristics. For researchers, the data presented here underscores the need for direct comparative animal studies to better delineate the relative efficacy and safety profiles of these two important classes of anticoagulants in various thromboembolic disease models. Such studies would be invaluable in guiding the development of next-generation antithrombotic therapies.
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. What is Dalteparin Sodium used for? [synapse.patsnap.com]
- 4. Anti-thrombotic efficacies of enoxaparin, dalteparin, and unfractionated heparin in venous thrombo-embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies on a low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic oligosaccharides can replace animal-sourced low–molecular weight heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin-associated intracoronary thrombosis during gamma-brachytherapy and its experimental validation in acute swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of bleeding risk between Bivalirudin TFA and fondaparinux
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of the bleeding risk profiles of two distinct anticoagulants: Bivalirudin TFA, a direct thrombin inhibitor, and Fondaparinux, an indirect Factor Xa inhibitor. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these agents.
Disclaimer: Direct head-to-head in vitro studies comprehensively comparing the bleeding risk of this compound and Fondaparinux are limited in the publicly available scientific literature. This guide synthesizes data from studies comparing each agent against other anticoagulants (e.g., heparin, enoxaparin) and highlights their distinct mechanisms of action to infer a comparative bleeding risk profile.
Executive Summary
This compound and Fondaparinux interfere with the coagulation cascade at different points, leading to distinct in vitro effects on hemostasis. Bivalirudin directly, and reversibly, inhibits thrombin (Factor IIa), the final key enzyme in the clotting cascade responsible for converting fibrinogen to fibrin. This direct action results in a potent anticoagulant effect that is reflected by a significant prolongation of the activated partial thromboplastin time (aPTT).
Fondaparinux, in contrast, is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. It works by selectively binding to antithrombin (AT), potentiating its natural anticoagulant activity against Factor Xa by approximately 300-fold.[1] By neutralizing Factor Xa, fondaparinux prevents the conversion of prothrombin to thrombin.[1] This targeted, upstream action generally results in minimal to no significant prolongation of standard clotting assays like aPTT and prothrombin time (PT) at therapeutic concentrations.
While direct comparative in vitro bleeding studies are scarce, a meta-analysis of clinical data in patients with heparin-induced thrombocytopenia reported a higher incidence of major bleeding with bivalirudin compared to fondaparinux.[2] This clinical observation may be partly explained by the different mechanisms of action and their downstream effects on coagulation, as suggested by the available in vitro data.
Data Presentation
The following tables summarize the in vitro effects of this compound and Fondaparinux on key coagulation and hemostasis parameters, compiled from various studies.
Table 1: Effects on Standard Coagulation Assays
| Parameter | This compound | Fondaparinux |
| Activated Partial Thromboplastin Time (aPTT) | Significantly prolongs aPTT in a dose-dependent manner.[3][4] | Minimal to no significant effect at therapeutic doses.[5] |
| Prothrombin Time (PT) | May cause slight prolongation at higher concentrations. | Minimal to no significant effect.[5] |
| Activated Clotting Time (ACT) | Significantly prolongs ACT. | No significant effect.[5] |
Table 2: Effects on Global Hemostasis Assays (based on indirect comparisons)
| Assay | This compound (vs. Heparin) | Fondaparinux (vs. Enoxaparin) |
| Thromboelastography (TEG) | Prolongs R time (reaction time) and K time (clot formation time). | At prophylactic doses, prolongs R and K times. At therapeutic doses, also decreases the alpha angle (clot propagation). Does not significantly affect Maximum Amplitude (MA). |
| Thrombin Generation Assay | As a direct thrombin inhibitor, it directly inhibits the final burst of thrombin generation. | Inhibits thrombin generation in a dose-dependent manner by targeting Factor Xa. |
Signaling Pathways and Mechanisms of Action
Bivalirudin and Fondaparinux target different key enzymes in the coagulation cascade.
Caption: Mechanisms of action of this compound and Fondaparinux in the coagulation cascade.
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in this guide are provided below.
Activated Partial Thromboplastin Time (aPTT)
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Drug Incubation: Incubate aliquots of PPP with varying concentrations of this compound or Fondaparinux (or a vehicle control) for a specified time at 37°C.
-
Assay Procedure:
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Add 100 µL of the drug-incubated PPP to a test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the test tube and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M calcium chloride.
-
Measure the time until clot formation using a coagulometer.
-
Thromboelastography (TEG)
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.
-
Drug Incubation: Add the desired concentration of this compound or Fondaparinux to the citrated whole blood and gently mix.
-
Assay Procedure (using a TEG analyzer):
-
Pipette 340 µL of the drug-treated whole blood into a TEG cup.
-
Initiate coagulation by adding 20 µL of 0.2 M calcium chloride.
-
The TEG analyzer will monitor the viscoelastic properties of the developing clot over time.
-
Parameters Measured:
-
R time (minutes): Time to initial fibrin formation.
-
K time (minutes): Time from the end of R until the clot reaches 20 mm amplitude, indicating the speed of clot strengthening.
-
Alpha angle (degrees): The angle of the tangent to the developing clot curve, reflecting the rate of clot formation.
-
Maximum Amplitude (MA, mm): The maximum strength of the clot, reflecting platelet function and fibrin cross-linking.
-
-
Platelet Aggregation Assay (Light Transmittance Aggregometry)
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Centrifuge a separate aliquot of the remaining blood at a high speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP using PPP if necessary.
-
-
Drug Incubation: Incubate aliquots of PRP with varying concentrations of this compound or Fondaparinux (or a vehicle control) for a specified time at 37°C.
-
Assay Procedure:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the drug-incubated PRP in the aggregometer and set the 0% aggregation baseline.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide) to the PRP and record the change in light transmittance over time as platelets aggregate.
-
The maximum percentage of aggregation is determined.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of this compound and Fondaparinux.
Caption: General experimental workflow for in vitro comparison.
References
- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 2. Comparative effectiveness and safety of anticoagulants for the treatment of heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of the effect of heparin, enoxaparin and fondaparinux on tests of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of anticoagulant effects of Bivalirudin TFA across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticoagulant effects of Bivalirudin Trifluoroacetate (TFA) and its primary alternative, unfractionated heparin (UFH). We will delve into the reproducibility of their effects across various studies, presenting key quantitative data, detailed experimental protocols, and an examination of their underlying mechanisms. This objective analysis is intended to support informed decisions in research and clinical development.
Predictable Anticoagulation: A Key Differentiator
Bivalirudin TFA is a direct thrombin inhibitor, a mechanism that contributes to its predictable and dose-dependent anticoagulant effect. Unlike heparin, which requires antithrombin to exert its effect and can be influenced by various plasma proteins, bivalirudin directly binds to and inhibits thrombin. This direct action leads to a more consistent and reproducible anticoagulant response among patients.
Comparative Analysis of Anticoagulation Parameters
The reproducibility of an anticoagulant's effect is critical for predictable and safe clinical outcomes. The following tables summarize key coagulation parameters from comparative studies of bivalirudin and heparin in patients undergoing percutaneous coronary intervention (PCI).
Table 1: Activated Clotting Time (ACT) in Patients Undergoing PCI
| Study | Bivalirudin Group (seconds) | Heparin Group (seconds) |
| Wang et al. | 285.41 ± 21.17 | 310.25 ± 25.33 |
| REPLACE-1 Trial | 359 (median) | 293 (median)[1] |
Table 2: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) in Patients Undergoing PCI (Wang et al.)
| Parameter | Bivalirudin Group | Heparin Group |
| aPTT (s) | 29.37 ± 4.17 | 31.07 ± 4.85 |
| PT (s) | 11.57 ± 0.43 | 12.03 ± 0.39 |
Note: In the Wang et al. study, the differences in aPTT between the two groups were not statistically significant, whereas the differences in ACT and PT were.
Clinical Outcomes: A Balancing Act of Efficacy and Safety
Beyond laboratory parameters, the clinical performance of an anticoagulant is paramount. The following table summarizes key clinical outcomes from meta-analyses of randomized controlled trials comparing bivalirudin and heparin in patients undergoing PCI.
Table 3: Summary of Clinical Outcomes (30-day follow-up)
| Outcome | Bivalirudin vs. Heparin (Risk Ratio/Odds Ratio) | Key Findings |
| All-Cause Mortality | Lower with Bivalirudin in some analyses | Several meta-analyses suggest a reduction in mortality with bivalirudin, particularly in patients with ST-segment elevation myocardial infarction (STEMI) treated with a post-PCI bivalirudin infusion. |
| Major Bleeding | Significantly lower with Bivalirudin | A consistent finding across numerous studies is a reduced risk of major bleeding complications with bivalirudin compared to heparin. |
| Stent Thrombosis | Potentially higher with Bivalirudin (early generation studies) | Some earlier studies indicated a higher risk of acute stent thrombosis with bivalirudin. However, this risk appears to be mitigated with the use of a post-PCI high-dose infusion of bivalirudin. |
| Net Adverse Clinical Events (NACE) | Lower with Bivalirudin | The composite endpoint of death, myocardial infarction, and major bleeding is often lower in patients treated with bivalirudin. |
Experimental Protocols
Bivalirudin Administration and Monitoring in PCI
A common protocol for bivalirudin administration in PCI involves an initial intravenous (IV) bolus followed by a continuous infusion.
-
Dosage: An initial IV bolus of 0.75 mg/kg is administered, immediately followed by an infusion at a rate of 1.75 mg/kg/h for the duration of the procedure.[1]
-
Monitoring: The Activated Clotting Time (ACT) is the primary method for monitoring bivalirudin's anticoagulant effect during PCI. An initial ACT measurement is typically taken 5 minutes after the administration of the bolus dose.[1] If the ACT is below a target threshold (e.g., <225 seconds), an additional bolus of 0.3 mg/kg may be given.
Heparin Administration and Monitoring in PCI
Heparin is typically administered as a weight-based IV bolus.
-
Dosage: A common dosing regimen is an initial IV bolus of 70-100 U/kg.[1]
-
Monitoring: The ACT is also the standard for monitoring heparin's effect during PCI. The target ACT is generally between 250 and 300 seconds (using Hemochron or a similar device). The initial ACT is checked after the bolus, and additional heparin may be administered to achieve and maintain the target ACT.
Measurement of Coagulation Parameters
-
Activated Clotting Time (ACT): This is a point-of-care whole blood clotting test used to monitor high-dose heparin or bivalirudin therapy. Blood is collected in a tube containing a contact activator (e.g., celite, kaolin), and the time it takes for a clot to form is measured.
-
Activated Partial Thromboplastin Time (aPTT): This is a laboratory-based plasma clotting test that measures the integrity of the intrinsic and common coagulation pathways. Citrated plasma is incubated with a reagent containing a contact activator and phospholipids, and the clotting time is measured after the addition of calcium.
-
Prothrombin Time (PT) and International Normalized Ratio (INR): The PT is a laboratory-based plasma clotting test that assesses the extrinsic and common coagulation pathways. Thromboplastin (a mixture of tissue factor and phospholipids) is added to citrated plasma, and the time to clot formation is measured. The INR is a standardized way of reporting the PT for patients on warfarin, but it is also reported in other settings.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing bivalirudin and heparin in PCI.
References
A Comparative Analysis of the Anti-inflammatory Properties of Bivalirudin and Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two commonly used anticoagulants, Bivalirudin and heparin. Beyond their established roles in preventing blood clots, emerging evidence suggests these agents possess distinct immunomodulatory effects. This document synthesizes experimental data to elucidate their mechanisms of action on inflammatory pathways, offering valuable insights for researchers and clinicians in cardiovascular disease and drug development.
Executive Summary
Bivalirudin and heparin, while both effective anticoagulants, exhibit different profiles in modulating inflammatory responses. Heparin possesses broad anti-inflammatory properties, directly interacting with various components of the inflammatory cascade. In contrast, bivalirudin's anti-inflammatory effects appear more targeted, with recent evidence highlighting its role in preserving endothelial barrier function. Clinical data from comparative studies in patients undergoing percutaneous coronary intervention (PCI) provide a platform to evaluate these differences in a clinically relevant setting.
Comparative Data on Inflammatory Markers
The following tables summarize quantitative data from studies comparing the effects of bivalirudin and heparin on key inflammatory markers.
Table 1: Comparison of High-Sensitivity C-Reactive Protein (hs-CRP) Levels
| Study/Patient Population | Timepoint | Bivalirudin Group (hs-CRP, mg/L) | Heparin Group (hs-CRP, mg/L) | Key Findings |
| Patients undergoing elective PCI[1] | 30 days post-PCI | Lower by 3.5 mg/L (p=0.002) | Higher | Bivalirudin was associated with a significantly lower hs-CRP concentration at 30 days compared to unfractionated heparin plus eptifibatide. |
| Patients with acute myocardial infarction post-PCI[2] | 7 days post-operation | 30% decrease from baseline | 30% decrease from baseline | Both bivalirudin and heparin showed a comparable reduction in hs-CRP levels. |
Table 2: Comparison of Interleukin-6 (IL-6) Levels
| Study/Patient Population | Timepoint | Bivalirudin Group (IL-6) | Heparin Group (IL-6) | Key Findings |
| Patients undergoing elective PCI[1] | 1 day post-PCI | Similar increase | Similar increase | Both treatment regimens resulted in a similar increase in IL-6 levels one day after the procedure. |
| Patients with acute myocardial infarction post-PCI | 7 days post-operation | Data not available | Data not available | The specific quantitative data for IL-6 at this timepoint were not provided in the available abstract. |
Table 3: Comparison of Neutrophil-to-Lymphocyte Ratio (NLR)
| Study/Patient Population | Timepoint | Bivalirudin Group (NLR) | Heparin Group (NLR) | Key Findings |
| Patients with acute myocardial infarction post-PCI[2] | 7 days post-operation | 25% decrease from baseline | 25% decrease from baseline | Both bivalirudin and heparin led to a similar decrease in NLR, indicating a reduction in inflammation. |
Mechanisms of Anti-inflammatory Action
Bivalirudin: Protecting the Endothelium
Bivalirudin, a direct thrombin inhibitor, exerts its anti-inflammatory effects primarily by modulating endothelial barrier function. Thrombin, a key enzyme in the coagulation cascade, can induce endothelial hyperpermeability, a hallmark of inflammation. Bivalirudin has been shown to counteract this effect by influencing the Sphingosine-1-Phosphate (S1P)/S1P Receptor 2 (S1PR2) signaling pathway.[3][4][5]
-
Inhibition of Thrombin-Induced S1P Production: Bivalirudin blocks thrombin from inducing an increase in S1P, a bioactive lipid that can disrupt endothelial barrier integrity when signaling through S1PR2.[4][5]
-
Downregulation of S1PR2 Expression: By preventing the thrombin-induced upregulation of S1PR2, bivalirudin helps to maintain the balance of S1P signaling, favoring barrier-protective pathways.[3][4][5]
In contrast to heparin, bivalirudin does not appear to significantly alter the levels of circulating angiogenic peptides like vascular endothelial growth factor (VEGF), soluble fms-like tyrosine kinase-1 (sFLT1), and placental growth factor (PlGF).[6]
Heparin: A Multifaceted Anti-inflammatory Agent
Heparin, an indirect thrombin inhibitor, demonstrates a broader spectrum of anti-inflammatory activities by interacting with multiple components of the immune response.
-
Inhibition of NF-κB Signaling: Heparin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[7] This inhibition can occur through preventing the nuclear translocation of NF-κB subunits and by directly interfering with NF-κB's ability to bind to DNA.
-
Cytokine and Chemokine Sequestration: Heparin's highly sulfated structure allows it to bind to a wide range of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), thereby neutralizing their activity and preventing them from binding to their receptors.[8]
-
Inhibition of Leukocyte Adhesion and Migration: By binding to selectins and other adhesion molecules on both leukocytes and endothelial cells, heparin can interfere with the recruitment of inflammatory cells to sites of inflammation.
Signaling Pathway Diagrams
Caption: Bivalirudin inhibits thrombin, preventing S1P production and S1PR2 upregulation, thus attenuating endothelial hyperpermeability.
Caption: Heparin exerts anti-inflammatory effects by inhibiting the NF-κB pathway and by directly sequestering pro-inflammatory cytokines.
Experimental Protocols
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
Assay Principle: The quantitative determination of hs-CRP in serum or plasma is typically performed using a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle.
Protocol Outline: [3][9][10][11][12]
-
Sample Collection and Preparation:
-
Collect venous blood into serum separator tubes.
-
Allow blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -20°C or lower if not analyzed immediately.
-
Prior to the assay, thaw samples completely and mix thoroughly.
-
Dilute serum samples (e.g., 1:100 or 1:1000) with the provided sample diluent.
-
-
ELISA Procedure:
-
Add diluted standards, controls, and patient samples to microtiter wells pre-coated with a monoclonal antibody specific for CRP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow CRP to bind to the immobilized antibody.
-
Wash the wells multiple times with a wash buffer to remove unbound substances.
-
Add an enzyme-conjugated secondary antibody (e.g., anti-CRP-HRP) to each well and incubate (e.g., for 60 minutes) to form a "sandwich" complex.
-
Wash the wells again to remove the unbound enzyme conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate for a set time (e.g., 15 minutes) in the dark, leading to the development of a colored product.
-
Stop the enzymatic reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the hs-CRP concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration.
-
Measurement of Interleukin-6 (IL-6)
Assay Principle: The quantitative measurement of IL-6 in serum or plasma is often performed using an electrochemiluminescence immunoassay (ECLIA).
-
Sample Collection and Preparation:
-
Collect venous blood in serum or plasma (e.g., EDTA, heparin) tubes.
-
Centrifuge to separate serum or plasma.
-
Samples can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.
-
-
ECLIA Procedure (Automated Analyzer):
-
A sample is incubated with a biotinylated monoclonal IL-6-specific antibody and a monoclonal IL-6-specific antibody labeled with a ruthenium complex. These form a sandwich complex with the IL-6 in the sample.
-
Streptavidin-coated microparticles are added, and the complex binds to the solid phase via the biotin-streptavidin interaction.
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured on the surface of an electrode.
-
Unbound substances are removed by a wash step.
-
A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier.
-
-
Data Analysis:
-
The analyzer's software automatically calculates the IL-6 concentration based on a calibration curve generated from two-point calibration and a master curve provided with the reagent barcode.
-
Conclusion
Both bivalirudin and heparin possess anti-inflammatory properties that extend beyond their primary anticoagulant functions. Heparin's effects are broad, targeting multiple inflammatory pathways, including NF-κB signaling and direct cytokine interaction. Bivalirudin, on the other hand, demonstrates a more specific anti-inflammatory mechanism by protecting the endothelial barrier through modulation of the S1P/S1PR2 pathway.
The choice between bivalirudin and heparin may depend on the specific clinical context and the desired therapeutic outcome. For instance, in conditions where endothelial dysfunction is a primary concern, bivalirudin's targeted effect on endothelial permeability may be particularly advantageous. Conversely, in systemic inflammatory states, heparin's broader anti-inflammatory actions might be more beneficial.
Further research is warranted to fully elucidate the clinical implications of these distinct anti-inflammatory profiles and to guide the development of novel therapeutic strategies that leverage these properties.
References
- 1. The effects of bivalirudin compared with those of unfractionated heparin plus eptifibatide on inflammation and thrombin generation and activity during coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Bivalirudin and Ordinary Heparin on the Incidence of Bleeding Events and the Level of Inflammation after Interventional Therapy for Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. dbc-labs.com [dbc-labs.com]
- 5. Bivalirudin Attenuates Thrombin-Induced Endothelial Hyperpermeability via S1P/S1PR2 Category: Original Articles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalirudin vs. Heparin Anticoagulation in STEMI - American College of Cardiology [acc.org]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 12. cloud-clone.com [cloud-clone.com]
Bivalirudin TFA vs. Unfractionated Heparin: An In Vitro Comparison of Antithrombotic Efficacy on Mechanical Heart Valves
A Comparative Guide for Researchers and Drug Development Professionals
The prevention of thrombus formation on mechanical heart valves is a critical challenge in patient management, necessitating effective anticoagulation. While unfractionated heparin (UFH) has been the standard of care, direct thrombin inhibitors like Bivalirudin TFA have emerged as potential alternatives, particularly in specific patient populations such as those with heparin-induced thrombocytopenia (HIT). This guide provides an objective comparison of the in vitro performance of this compound versus unfractionated heparin in preventing thrombus formation on mechanical heart valves, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
An in vitro study by Maegdefessel et al. (2009) provides key quantitative data on the efficacy of bivalirudin and unfractionated heparin in preventing thrombus formation on mechanical heart valve prostheses. The study utilized a specialized in vitro thrombosis tester to simulate physiological conditions. The primary endpoint for comparing the anticoagulants was the mean weight of the thrombus formed on the valve prostheses.
The results demonstrate that continuous infusion of bivalirudin is as effective as unfractionated heparin in preventing thrombus formation.[1][2] In contrast, a bolus-only administration of bivalirudin was found to be significantly less effective, leading to a much higher thrombus weight.[1][2]
| Anticoagulant Regimen | Mean Thrombus Weight (mg) ± SD |
| Unfractionated Heparin (UFH) | 117 ± 93 |
| Bivalirudin (Bolus Only) | 758 ± 323 |
| Bivalirudin (Bolus + Continuous Infusion) | 166 ± 141 |
| Data sourced from Maegdefessel et al., Thrombosis and Haemostasis, 2009.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in in vitro studies comparing the antithrombotic effects of bivalirudin and unfractionated heparin on mechanical heart valves.
In Vitro Thrombosis Model
A commonly used apparatus is an in vitro thrombosis tester, such as the THIA II, which is designed to simulate the pulsatile flow and pressure conditions of the human circulatory system.[1]
Experimental Workflow:
Detailed Steps:
-
Blood Collection and Preparation: Fresh human blood is drawn from healthy volunteers. To prevent coagulation before the experiment, the blood is immediately anticoagulated with either the experimental anticoagulant (bivalirudin) or the control (unfractionated heparin).
-
Anticoagulant Dosing:
-
Unfractionated Heparin: Administered to achieve a target activated clotting time (ACT) or activated partial thromboplastin time (aPTT) that mimics therapeutic levels.
-
Bivalirudin: Tested in two regimens: a single bolus injection and a bolus followed by a continuous infusion to maintain a steady-state concentration.
-
-
In Vitro Thrombosis Tester Setup: A mechanical heart valve prosthesis is placed in the testing chamber of the in vitro thrombosis tester. The system is primed and filled with the anticoagulated blood. The tester then simulates physiological flow and pressure conditions.
-
Thrombus Formation: The anticoagulated blood is circulated through the system, over the mechanical heart valve, for a predetermined duration to allow for thrombus formation.
-
Thrombus Quantification:
-
Gravimetric Analysis: After the experiment, the valve prosthesis is carefully removed. The formed thrombus is meticulously collected and weighed to determine its mass.
-
Electron Microscopy: The valve and thrombus can be further analyzed using scanning electron microscopy (SEM) to visualize the thrombus morphology and the extent of platelet and fibrin deposition on the valve surface.
-
Signaling Pathways and Mechanisms of Action
The differing effects of unfractionated heparin and bivalirudin on thrombus formation are rooted in their distinct mechanisms of action within the coagulation cascade.
Unfractionated Heparin
Unfractionated heparin exerts its anticoagulant effect indirectly by binding to and potentiating the activity of antithrombin III (ATIII).[3] The heparin-ATIII complex is a potent inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[3]
References
Safety Operating Guide
Proper Disposal of Bivalirudin TFA: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Bivalirudin Trifluoroacetate (TFA), ensuring the protection of personnel and the environment.
For researchers and scientists in the field of drug development, the proper handling and disposal of pharmaceutical compounds are paramount. Bivalirudin TFA, a synthetic peptide anticoagulant, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols and regulatory requirements is crucial to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on general best practices for peptide-based pharmaceuticals and hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, Bivalirudin trifluoroacetate is harmful if swallowed and causes skin irritation[1].
Recommended Personal Protective Equipment (PPE):
-
Lab coat
-
Safety goggles or glasses
-
Nitrile gloves
-
Closed-toe shoes
Ensure that any handling of the compound, particularly in its powdered form, is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation[2][3]. In case of accidental exposure, follow the first aid measures outlined in the safety data sheet, such as rinsing the affected area with plenty of water[1][2][3].
Step-by-Step Disposal Procedure
While specific disposal protocols for this compound are not explicitly detailed in public resources, the following procedure is based on guidelines for analogous peptide-based drugs and general principles of pharmaceutical waste disposal[4]. The primary and most recommended method for the disposal of peptide-based compounds is incineration by a licensed hazardous waste disposal facility[4][5][6].
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container[7][8]. The container should be made of a material compatible with the waste, typically sturdy glass or plastic, with a tight-fitting lid[7].
Step 2: Waste Collection and Labeling
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Bivalirudin Trifluoroacetate." Avoid using abbreviations[7]. The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials[7][8].
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on local, state, and federal regulations and have contracts with licensed waste disposal vendors[4].
-
Schedule a Pickup: Once the waste container is nearly full (around 80% capacity), arrange for its collection by a certified hazardous waste disposal company, as coordinated through your EHS department[7].
Important Considerations:
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][9]. It is essential to comply with all applicable federal, state, and local regulations[4][9][10].
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash[5][8]. Improper disposal can lead to contamination of water supplies and harm to the environment[9].
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general handling and storage information for peptides to ensure their stability and safe management prior to disposal.
| Parameter | Guideline | Rationale |
| Storage (Lyophilized) | Store at -20°C in a dry, dark environment[11][12]. | To prevent degradation from light and moisture, ensuring long-term stability[11][12][13]. |
| Storage (Reconstituted) | Short-term: 2°C–8°C; Long-term: -20°C in aliquots[11][12]. | To minimize degradation in solution and avoid repeated freeze-thaw cycles[11][12]. |
| Working pH for Solutions | Sterile buffers at pH 5-6 are recommended for storing peptides in solution[12][13]. | To enhance the stability of the peptide in an aqueous environment[12][13]. |
| Spill Cleanup (Small) | Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal[7]. | To safely contain the spill and prepare it for proper waste disposal[7]. |
| Spill Cleanup (Large) | Evacuate the area and contact emergency personnel[7]. | To ensure the safety of laboratory personnel in the event of a significant spill[7]. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard and recommended "protocol" for the disposal of this and similar peptide-based compounds is incineration at a permitted treatment facility[4][5][6]. This method ensures the complete destruction of the biologically active peptide, preventing its release into the environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. realpeptides.co [realpeptides.co]
- 12. genscript.com [genscript.com]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Bivalirudin TFA
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Bivalirudin TFA. It outlines essential personal protective equipment (PPE), emergency procedures, and disposal protocols to ensure a safe research environment.
Bivalirudin Trifluoroacetate (TFA) is a potent anticoagulant that requires careful handling to prevent occupational exposure.[1] While specific occupational exposure limits (OELs) for this compound have not been established, its pharmacological activity necessitates stringent safety protocols. Researchers should treat this compound as hazardous, minimizing all potential contact.
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate level of PPE.[2] The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.[3][4]
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures. | OSHA 29 CFR 1910.133 or European Standard EN166[4] |
| Hands | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[2][5] Consider double-gloving for enhanced protection. | ASTM D6978 (for chemotherapy gloves, a conservative approach)[2] |
| Body | Disposable gown or lab coat. Polyethylene-coated polypropylene or similar laminate materials are recommended for resistance to chemical permeation.[2] | N/A |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[4][6] | European Standard EN 149[4] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the initial response for different exposure routes.[3][4]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7] |
Spill Management Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and proper decontamination. The following diagram illustrates the spill response workflow.
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be handled as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Place waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
